2,3-Epoxybenzoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H36N7O18P3S-4 |
|---|---|
Molecular Weight |
883.6 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-[2-(7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(38)25(39)31-7-6-17(36)30-8-9-57-27(40)14-4-3-5-15-20(14)50-15)11-49-56(46,47)53-55(44,45)48-10-16-21(52-54(41,42)43)19(37)26(51-16)35-13-34-18-23(29)32-12-33-24(18)35/h3-5,12-13,15-16,19-22,26,37-38H,6-11H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/p-4 |
InChI Key |
LPLMOOBQLPTXLP-UHFFFAOYSA-J |
Origin of Product |
United States |
Foundational & Exploratory
The 2,3-Epoxybenzoyl-CoA Pathway: A Novel Aerobic Route for Benzoate Degradation in Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and biocatalysis. While anaerobic benzoate (B1203000) metabolism has been extensively studied, a distinct aerobic pathway, the 2,3-Epoxybenzoyl-CoA pathway, has been elucidated in bacteria such as the β-proteobacterium Azoarcus evansii. This pathway represents a fascinating example of convergent evolution, employing coenzyme A thioesters, a common feature of anaerobic routes, to tackle the chemical stability of the benzene (B151609) ring under aerobic conditions. This technical guide provides a comprehensive overview of the discovery, enzymology, and experimental investigation of this pathway, tailored for researchers in microbiology, biochemistry, and drug development.
Introduction to the this compound Pathway
The degradation of benzoate, a central intermediate in the breakdown of numerous aromatic compounds, typically proceeds via two classical aerobic pathways involving the formation of catechol or protocatechuate. However, a third, less conventional "hybrid" aerobic pathway has been discovered that initiates with the activation of benzoate to benzoyl-CoA. This CoA-dependent pathway ultimately funnels into the central metabolism, converting benzoate into key intermediates like acetyl-CoA and succinyl-CoA.
The initial step in this pathway is the ATP-dependent ligation of coenzyme A to benzoate, forming benzoyl-CoA. This reaction is catalyzed by benzoate-CoA ligase. The core of the pathway then involves a series of enzymatic reactions that dearomatize and cleave the benzene ring of benzoyl-CoA. This is achieved through the formation of a highly reactive epoxide intermediate, this compound, a hallmark of this metabolic route. Subsequent enzymatic steps lead to the formation of 3,4-dehydroadipyl-CoA, which is then further metabolized through a modified β-oxidation-like process.
Key Enzymes of the Pathway
The this compound pathway is orchestrated by a suite of specialized enzymes, primarily encoded by the box (benzoyl-CoA oxidation) gene cluster. The core enzymatic players are BoxA, BoxB, BoxC, and BoxD.
-
BoxA (Benzoyl-CoA Reductase Component): BoxA is a homodimeric iron-sulfur flavoprotein that acts as the reductase component of the initial oxygenase system. It contains two [4Fe-4S] clusters and one FAD molecule per monomer.[1] BoxA transfers electrons from NADPH to BoxB, the oxygenase component.[1][2] In the absence of BoxB, BoxA can catalyze the artificial transfer of electrons from NADPH to O₂ to produce hydrogen peroxide, a reaction stimulated by benzoyl-CoA.[2][3]
-
BoxB (Benzoyl-CoA 2,3-Epoxidase): BoxB is a monomeric iron-containing protein that functions as the oxygenase, catalyzing the epoxidation of the aromatic ring of benzoyl-CoA to form this compound.[4] This reaction is a critical step in overcoming the high resonance energy of the aromatic ring. The BoxAB enzyme system is formally classified as a benzoyl-CoA,NADPH:oxygen oxidoreductase (2,3-epoxide-forming).
-
BoxC (this compound Dihydrolase): Also known as benzoyl-CoA-dihydrodiol lyase, BoxC is a homodimeric enzyme that catalyzes the non-oxygenolytic cleavage of the epoxide ring of this compound.[5] This complex reaction involves the addition of two water molecules and results in the formation of 3,4-dehydroadipyl-CoA semialdehyde and formate.[6] The enzyme is thought to convert the epoxide to its oxepin (B1234782) tautomer prior to ring opening.[5][7]
-
BoxD (3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase): BoxD is an NADP⁺-specific aldehyde dehydrogenase that catalyzes the oxidation of the semialdehyde group of 3,4-dehydroadipyl-CoA to a carboxyl group, yielding 3,4-dehydroadipyl-CoA.[4] This step regenerates NADPH consumed in the initial epoxidation reaction.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes of the this compound pathway from Azoarcus evansii.
Table 1: Molecular Properties of the Box Enzymes
| Enzyme | Subunit Composition | Molecular Mass (kDa) | Prosthetic Groups/Cofactors |
| BoxA | Homodimer | 46 (monomer), 92 (native) | 2 x [4Fe-4S], FAD |
| BoxB | Monomer | 55 | Iron |
| BoxC | Homodimer | 61 (monomer), 122 (native) | None |
| BoxD | Homodimer | 54 (monomer) | NADP⁺ |
Table 2: Kinetic Parameters of the Box Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| BoxA/BoxB | Benzoyl-CoA | Data not available | Data not available | Data not available | Data not available |
| NADPH | Data not available | Data not available | Data not available | Data not available | |
| BoxC | This compound | Data not available | Data not available | Data not available | Data not available |
| BoxD | 3,4-Dehydroadipyl-CoA semialdehyde | Data not available | Data not available | Data not available | Data not available |
| NADP⁺ | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the purification and assay of the core enzymes of the this compound pathway.
Purification of Box Enzymes
4.1.1. Purification of BoxA (Reductase Component)
The purification of the oxygen-sensitive BoxA protein is performed under anaerobic conditions. The following protocol is adapted from Mohamed et al. (2001).
-
Cell Lysis: Harvest Azoarcus evansii cells grown on a benzoate-containing medium and resuspend in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10% glycerol, 2 mM dithiothreitol). Lyse the cells by sonication or French press.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
-
Anion-Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column pre-equilibrated with the anaerobic buffer. Elute the proteins with a linear gradient of NaCl (e.g., 0-500 mM).
-
Hydrophobic Interaction Chromatography: Pool the active fractions containing BoxA and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium (B1175870) sulfate.
-
Gel Filtration Chromatography: As a final purification step, apply the concentrated active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.
4.1.2. Purification of Recombinant BoxB, BoxC, and BoxD
Recombinant BoxB, BoxC, and BoxD with affinity tags (e.g., His-tag, Strep-tag) can be expressed in E. coli and purified using affinity chromatography.
-
Gene Cloning and Expression: Clone the boxB, boxC, and boxD genes into appropriate expression vectors. Transform the vectors into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Cell Lysis: Harvest the E. coli cells and lyse them by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) for His-tagged proteins).
-
Affinity Chromatography: Centrifuge the lysate and apply the supernatant to an affinity column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Strep-Tactin sepharose for Strep-tagged proteins).
-
Washing and Elution: Wash the column extensively to remove non-specifically bound proteins. Elute the tagged protein using a specific eluent (e.g., imidazole for His-tagged proteins or desthiobiotin for Strep-tagged proteins).
-
Dialysis: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
Enzyme Assays
4.2.1. BoxA/BoxB (Benzoyl-CoA 2,3-Epoxidase) Assay
The activity of the BoxAB enzyme system is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.[8]
-
Assay Mixture (1 ml):
-
100 mM Tris-HCl (pH 8.0)
-
0.2 mM FAD
-
0.6 mM NADPH
-
0.2 mM Benzoyl-CoA
-
0.04 mg purified BoxA
-
-
Procedure:
-
Mix all components except BoxB in a cuvette and incubate at 30°C.
-
Start the reaction by adding 0.8 mg of purified BoxB.
-
Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
A control reaction without BoxB should be run in parallel.
-
4.2.2. BoxC (this compound Dihydrolase) Assay
The activity of BoxC is determined by monitoring the decrease in the concentration of its substrate, this compound, at 310 nm.[8]
-
Assay Mixture (1 ml):
-
100 mM Tris-HCl (pH 8.0)
-
This compound (enzymatically synthesized using the BoxAB reaction)
-
-
Procedure:
-
Prepare the substrate this compound by incubating benzoyl-CoA with BoxA, BoxB, NADPH, and FAD until the reaction is complete.
-
Add 0.08 mg of purified BoxC to the reaction mixture containing the synthesized substrate.
-
Monitor the decrease in absorbance at 310 nm.
-
4.2.3. BoxD (3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase) Assay
The activity of BoxD is measured by following the reduction of NADP⁺ to NADPH at 340 nm.[8]
-
Assay Mixture (1 ml):
-
100 mM Tris-HCl (pH 8.0)
-
0.5 mM NADP⁺
-
3,4-Dehydroadipyl-CoA semialdehyde (enzymatically synthesized using the BoxAB and BoxC reactions)
-
-
Procedure:
-
Prepare the substrate 3,4-dehydroadipyl-CoA semialdehyde by sequential reactions with BoxAB and BoxC.
-
Add 0.04 mg of purified BoxD to the reaction mixture containing the synthesized substrate and NADP⁺.
-
Monitor the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
Visualizations
The this compound Pathway
References
- 1. enzyme-database.org [enzyme-database.org]
- 2. The reducing component BoxA of benzoyl-coenzyme A epoxidase from Azoarcus evansii is a [4Fe-4S] protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New enzymes involved in aerobic benzoate metabolism in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic benzoyl-coenzyme A (CoA) catabolic pathway in Azoarcus evansii: conversion of ring cleavage product by 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 4.1.2.44 [iubmb.qmul.ac.uk]
- 7. ENZYME - 4.1.2.44 this compound dihydrolase [enzyme.expasy.org]
- 8. CHEM 351—Biochemistry—Enzymes—3.1.2.3 [biochemistry.prof]
The Pivotal Role of 2,3-Epoxybenzoyl-CoA in Aerobic Benzoate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aerobic degradation of benzoate (B1203000), a common environmental pollutant and key intermediate in the metabolism of aromatic compounds, has traditionally been understood to proceed via catechol or protocatechuate pathways. However, a distinct and elegant strategy employed by a variety of bacteria, including Azoarcus evansii and Burkholderia xenovorans, utilizes a Coenzyme A (CoA)-dependent pathway involving the novel intermediate, 2,3-epoxybenzoyl-CoA.[1][2] This "box" pathway represents a fascinating example of microbial metabolic diversity and offers potential targets for bioremediation and drug development.
This in-depth technical guide provides a comprehensive overview of the role of this compound in aerobic benzoate metabolism. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core enzymes, their kinetics, experimental protocols for their study, and the overall logic of the metabolic pathway.
The Aerobic Benzoate Metabolism Pathway via this compound
The "box" pathway initiates with the activation of benzoate to its CoA thioester, benzoyl-CoA. This is followed by a unique epoxidation reaction, leading to the formation of this compound, a non-aromatic intermediate. The subsequent non-oxygenolytic cleavage of this epoxide is a key feature of this pathway, distinguishing it from traditional dioxygenase-mediated ring fission mechanisms. The pathway culminates in the production of central metabolites, namely formic acid, acetyl-CoA, and succinyl-CoA, which can then enter the cell's primary metabolic routes.[1][3]
The core enzymes involved in this pathway are encoded by the box gene cluster and include:
-
Benzoyl-CoA 2,3-epoxidase (BoxAB): A two-component enzyme system responsible for the epoxidation of benzoyl-CoA. BoxA is an NADPH-dependent reductase that transfers electrons to BoxB, the epoxidase component.[3]
-
This compound Dihydrolase (BoxC): This enzyme catalyzes the hydrolytic cleavage of the epoxide ring of this compound.
-
3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD): BoxD is responsible for the oxidation of the ring-cleavage product to 3,4-dehydroadipyl-CoA.
Quantitative Data on "Box" Pathway Enzymes
The following table summarizes the available quantitative data for the key enzymes of the aerobic benzoate metabolism pathway via this compound. While comprehensive kinetic data for all enzymes from a single organism is not fully available in the literature, this compilation provides key parameters from studies on Azoarcus evansii and Comamonas testosteroni.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Specific Activity (U/mg) | Reference |
| BoxAB | Azoarcus evansii | Benzoyl-CoA | - | - | - | 1.1 (NADPH oxidation) | |
| BoxAB | Azoarcus evansii | O2 | - | - | - | 1.0 (O2 consumption) | |
| BoxC | Comamonas testosteroni | This compound | - | - | - | - | |
| BoxD | Comamonas testosteroni | 3,4-Dehydroadipyl-CoA Semialdehyde | - | - | - | - |
Note: "-" indicates that the data is not available in the cited literature. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enzymes of the aerobic benzoate metabolism pathway.
Heterologous Expression and Purification of "Box" Proteins
Objective: To produce and purify recombinant Box proteins for in vitro characterization.
Methodology (General Protocol for His-tagged proteins in E. coli):
-
Gene Cloning: The genes encoding the Box proteins (e.g., boxA, boxB, boxC, boxD) are amplified by PCR from the genomic DNA of the source organism (e.g., Azoarcus evansii, Burkholderia xenovorans). The PCR products are then cloned into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Transformation: The resulting expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.
Enzyme Assays
a) Benzoyl-CoA 2,3-Epoxidase (BoxAB) Assay
Objective: To measure the activity of the BoxAB enzyme system by monitoring the oxidation of NADPH.
Methodology (Spectrophotometric Assay):
-
Reaction Mixture: Prepare a reaction mixture (1 mL) in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM FAD
-
0.6 mM NADPH
-
0.2 mM Benzoyl-CoA
-
Purified BoxA protein (e.g., 0.04 mg)
-
-
Initiation: Start the reaction by adding the purified BoxB protein (e.g., 0.8 mg).
-
Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH (ε = 6.22 mM-1 cm-1).
-
Control: A control reaction without the addition of BoxB should be performed to account for any non-enzymatic NADPH oxidation.
b) this compound Dihydrolase (BoxC) Assay
Objective: To measure the activity of BoxC by monitoring the decrease of its substrate, this compound.
Methodology (Spectrophotometric Assay):
-
Substrate Preparation: Synthesize this compound by incubating benzoyl-CoA with the purified BoxAB enzyme system as described above. The product can be purified by HPLC.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the purified this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Initiation: Start the reaction by adding the purified BoxC protein (e.g., 0.08 mg).
-
Measurement: Monitor the decrease in absorbance at 310 nm at 30°C, which corresponds to the consumption of this compound.
c) 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD) Assay
Objective: To measure the activity of BoxD by monitoring the reduction of NADP+.
Methodology (Spectrophotometric Assay):
-
Substrate Preparation: The substrate, 3,4-dehydroadipyl-CoA semialdehyde, is the product of the BoxC reaction. It can be generated in situ or purified from a larger scale BoxC reaction.
-
Reaction Mixture: Prepare a reaction mixture (1 mL) in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
3,4-dehydroadipyl-CoA semialdehyde
-
NADP+
-
-
Initiation: Start the reaction by adding the purified BoxD protein (e.g., 0.04 mg).
-
Measurement: Monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the formation of NADPH (ε = 6.22 mM-1 cm-1).
Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify benzoate and its metabolic intermediates.
Methodology (General Protocol):
-
Sample Preparation:
-
For in vitro enzyme assays, quench the reaction at different time points by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724).
-
For in vivo studies, quench bacterial cultures and extract intracellular metabolites using a suitable method (e.g., cold methanol extraction).
-
Centrifuge the samples to pellet proteins and cell debris.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: A UV-Vis detector set at a wavelength appropriate for the compounds of interest (e.g., 254 nm for benzoyl-CoA and its derivatives) is used. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be coupled to the HPLC system.
-
-
Quantification:
-
Prepare standard curves for each metabolite of interest using known concentrations.
-
Quantify the metabolites in the samples by comparing their peak areas to the standard curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the aerobic benzoate metabolism pathway and a general experimental workflow for its characterization.
Conclusion
The aerobic metabolism of benzoate via this compound is a sophisticated and efficient pathway that highlights the metabolic ingenuity of microorganisms. A thorough understanding of this pathway, from the kinetics of its core enzymes to the regulation of its gene expression, is crucial for harnessing its potential in bioremediation and for identifying novel enzymatic targets for drug development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to delve deeper into this fascinating area of microbial biochemistry. Further research, particularly in obtaining a complete set of kinetic parameters for the "Box" enzymes from a single organism and in elucidating the regulatory networks governing this pathway, will undoubtedly uncover new insights into the intricate world of aromatic compound degradation.
References
An In-depth Technical Guide to 2,3-Epoxybenzoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxybenzoyl-CoA is a pivotal intermediate in the aerobic catabolism of benzoate (B1203000), a common environmental pollutant and a key intermediate in the breakdown of various aromatic compounds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound, with a focus on the enzymatic pathway found in the bacterium Azoarcus evansii. Detailed experimental protocols and visual representations of the relevant biological pathways are included to facilitate further research and application in fields such as bioremediation and drug development.
Chemical Structure and Properties
This compound, also known as 2,3-epoxy-2,3-dihydrobenzoyl-CoA, is a thioester derivative of coenzyme A. The presence of a reactive epoxide ring on the aromatic core makes it a unique and important metabolic intermediate.
Chemical Structure
The definitive chemical structure of this compound incorporates a benzoyl group, an epoxide ring across the 2 and 3 positions of the aromatic ring, and a coenzyme A moiety linked via a thioester bond.
Based on the structure of its precursor, benzoyl-CoA (C28H40N7O17P3S), and the enzymatic epoxidation reaction, the most plausible molecular formula for this compound is C28H40N7O18P3S . This differs from some database entries which may not account for the two additional hydrogens upon reduction of the aromatic ring during epoxidation from benzoyl-CoA.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H40N7O18P3S | PubChem |
| Monoisotopic Mass | 887.13635 Da | PubChem |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O | PubChem |
| InChIKey | LPLMOOBQLPTXLP-XOADNVFSSA-N | PubChem |
| CAS Number | Not available |
Physicochemical Properties
Quantitative physicochemical data for isolated this compound is scarce in the literature. However, general properties can be inferred from its constituent parts: the thioester and the epoxide. Thioesters are known to be high-energy compounds, making them excellent acyl group donors in biochemical reactions. The epoxide group is susceptible to nucleophilic attack, which is key to its role in the metabolic pathway.
Table 2: Predicted and General Physicochemical Properties of this compound
| Property | Value/Description | Notes |
| Appearance | Likely a solid or in solution | Based on related CoA esters. |
| Solubility | Expected to be soluble in aqueous buffers | The coenzyme A moiety confers water solubility. |
| Stability | The thioester bond is kinetically stable in the absence of catalysts but thermodynamically primed for hydrolysis. The epoxide ring is susceptible to ring-opening reactions, particularly under acidic or basic conditions. | General properties of thioesters and epoxides. |
| UV-Vis Spectrum | An absorbance maximum around 310 nm has been reported for monitoring its enzymatic conversion. | This absorbance is likely due to the modified aromatic chromophore. |
| Predicted XlogP | -5.2 | PubChem |
Biological Role and Signaling Pathway
This compound is a key intermediate in the aerobic benzoyl-CoA catabolic pathway in bacteria such as Azoarcus evansii. This pathway is notable for its non-oxygenolytic ring cleavage mechanism.
The Aerobic Benzoyl-CoA Catabolic Pathway
The pathway begins with the activation of benzoate to benzoyl-CoA. This is followed by the epoxidation of the aromatic ring, the central reaction involving this compound. The pathway proceeds with the hydrolytic cleavage of the epoxide ring, leading to the formation of aliphatic products that can enter central metabolism.
The key enzymes involved are:
-
Benzoyl-CoA 2,3-epoxidase (BoxA/BoxB): A two-component enzyme system that catalyzes the formation of this compound from benzoyl-CoA, using NADPH and molecular oxygen. BoxA is the reductase component, and BoxB is the epoxidase.
-
This compound dihydrolase (BoxC): This enzyme catalyzes the hydrolysis of this compound to (3Z)-6-oxohex-3-enoyl-CoA and formate.
Potential Signaling Roles
While a direct signaling role for this compound has not been established, other acyl-CoA molecules are known to act as signaling molecules, regulating enzyme activity and gene expression. The intracellular concentration of acyl-CoAs is tightly regulated and can influence various cellular processes. It is plausible that this compound or its downstream metabolites could have regulatory functions within the cell, beyond their role as metabolic intermediates.
Experimental Protocols
Detailed experimental protocols are crucial for the study of this compound and the enzymes involved in its metabolism. The following sections provide synthesized methodologies based on published literature.
Enzymatic Synthesis and Purification of this compound
The synthesis of this compound is typically achieved enzymatically using purified BoxA and BoxB enzymes.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing benzoyl-CoA, NADPH, and purified BoxA and BoxB enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation: Incubate the reaction mixture at 30°C. The progress of the reaction can be monitored by the decrease in NADPH absorbance at 340 nm.
-
Purification: The product, this compound, can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
Enzyme Assays
Benzoyl-CoA 2,3-epoxidase (BoxA/BoxB) Activity Assay:
-
Principle: The activity is measured by monitoring the benzoyl-CoA-dependent oxidation of NADPH spectrophotometrically.
-
Protocol:
-
Prepare an assay mixture containing 100 mM Tris-HCl (pH 8.0), 0.2 mM FAD, 0.6 mM NADPH, and purified BoxA.
-
Initiate the reaction by adding purified BoxB and 0.2 mM benzoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm at 30°C.
-
This compound Dihydrolase (BoxC) Activity Assay:
-
Principle: The activity is determined by following the decrease in the concentration of its substrate, this compound.
-
Protocol:
-
Prepare an assay mixture containing enzymatically synthesized this compound in a suitable buffer.
-
Initiate the reaction by adding purified BoxC enzyme.
-
Monitor the decrease in absorbance at 310 nm at 30°C.
-
Conclusion
This compound is a fascinating and important molecule at the heart of an unusual aerobic pathway for benzoate degradation. Its unique chemical structure, featuring both a high-energy thioester bond and a reactive epoxide ring, dictates its central role in the non-oxygenolytic cleavage of the aromatic ring. While much has been elucidated about its enzymatic synthesis and conversion, particularly in Azoarcus evansii, further research is needed to fully characterize its physicochemical properties and explore its potential signaling roles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers working to unravel the remaining mysteries of this intriguing molecule and harness its potential in biotechnology and medicine.
Key Enzymes of the Epoxybenzoyl-CoA Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core enzymes involved in the epoxybenzoyl-CoA degradation pathway, a crucial route for the aerobic breakdown of benzoate (B1203000) in various bacteria. This pathway is of significant interest for bioremediation and drug development due to its unique enzymatic mechanisms for cleaving the aromatic ring. This document details the key enzymes, their kinetic properties, experimental protocols for their study, and a visualization of the pathway.
Introduction to the Epoxybenzoyl-CoA Degradation Pathway
The epoxybenzoyl-CoA degradation pathway is a hybrid metabolic route that combines features of both anaerobic and aerobic degradation processes. Unlike canonical aerobic pathways that hydroxylate the aromatic ring prior to cleavage, this pathway activates benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, which then undergoes epoxidation and subsequent hydrolytic ring cleavage. This strategy avoids the generation of catecholic intermediates and is particularly prevalent in bacteria residing in microaerobic environments. The central intermediates of this pathway are CoA-bound, which prevents their diffusion across cell membranes and channels them through the metabolic sequence.
The pathway is initiated by the conversion of benzoate to benzoyl-CoA, followed by a series of enzymatic reactions catalyzed by the "Box" enzymes, ultimately leading to intermediates that can enter central metabolism.
Core Enzymes and Their Characteristics
The epoxybenzoyl-CoA degradation pathway is primarily defined by four key enzymatic steps, each catalyzed by a specific enzyme or enzyme complex.
Benzoate-CoA Ligase (BCL)
-
Function: Benzoate-CoA ligase catalyzes the initial activation of benzoate to benzoyl-CoA, an ATP-dependent reaction that primes the aromatic ring for subsequent enzymatic attack. This is the committed step of the pathway.
-
Reaction: Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PP
i
Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB Complex)
-
Function: This two-component enzyme system is the hallmark of the pathway, responsible for the dearomatization of benzoyl-CoA. BoxA is an NADPH-dependent reductase that transfers electrons to BoxB, the oxygenase component, which then catalyzes the epoxidation of the aromatic ring to form 2,3-epoxybenzoyl-CoA.
-
Reaction: Benzoyl-CoA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
This compound Dihydrolase (BoxC)
-
Function: BoxC is a hydrolase that catalyzes the hydrolytic cleavage of the epoxide ring of this compound. This non-oxygenolytic ring-opening step is a key feature of this pathway. The reaction proceeds through an oxepin-CoA intermediate.
-
Reaction: this compound + 2 H₂O → (3Z)-6-oxohex-3-enoyl-CoA + Formate + H⁺
3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD)
-
Function: BoxD is an NADP⁺-dependent dehydrogenase that oxidizes the aldehyde group of (3Z)-6-oxohex-3-enoyl-CoA (also known as 3,4-dehydroadipyl-CoA semialdehyde) to a carboxyl group, forming 3,4-dehydroadipyl-CoA.
-
Reaction: (3Z)-6-oxohex-3-enoyl-CoA + NADP⁺ + H₂O → 3,4-Dehydroadipyl-CoA + NADPH + H⁺
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes of the epoxybenzoyl-CoA degradation pathway from various bacterial sources.
| Enzyme | Organism | Substrate | K | V | Specific Activity |
| Benzoate-CoA Ligase | Magnetospirillum sp. strain TS-6 | Benzoate | - | - | 13.4 µmol min⁻¹ mg⁻¹ |
| Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB) | Aromatoleum evansii | Benzoyl-CoA | 0.03 mM | Not Reported | Not Reported |
| This compound Dihydrolase (BoxC) | - | - | Not Reported | Not Reported | Not Reported |
| 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD) | Azoarcus evansii | 3,4-Dehydroadipyl-CoA semialdehyde | 25 ± 3 µM | 7.5 ± 0.5 µmol min⁻¹ mg⁻¹ | - |
| NADP⁺ | 16 ± 4 µM |
Note: Comprehensive kinetic data for all enzymes, particularly Vmax for the BoxA/BoxB complex and all kinetic parameters for BoxC, are not yet available in the literature and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the assay and purification of the key enzymes in the epoxybenzoyl-CoA pathway.
Benzoate-CoA Ligase (BCL) Assay
This protocol is based on a coupled spectrophotometric assay that monitors the oxidation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
MgCl₂ (10 mM)
-
KCl (10 mM)
-
Phospho(enol)pyruvate (PEP) (10 mM)
-
ATP (0.5 mM)
-
CoA (0.25 mM)
-
NADH (0.2 mM)
-
Myokinase (2 U)
-
Pyruvate (B1213749) kinase (2 U)
-
Lactate (B86563) dehydrogenase (2 U)
-
Benzoate (0.1 mM, substrate)
-
Purified Benzoate-CoA Ligase or cell-free extract
Procedure:
-
Prepare a 1 mL reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, ATP, CoA, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme sample (purified protein or cell-free extract).
-
Start the reaction by adding the substrate, benzoate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the Benzoate-CoA Ligase activity. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzoyl-CoA per minute under the specified conditions.
Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB) Assay
This assay measures the oxidation of NADPH, a cosubstrate for the BoxA reductase component.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
FAD (0.2 mM)
-
NADPH (0.6 mM)
-
Benzoyl-CoA (0.2 mM, substrate)
-
Purified BoxA protein
-
Purified BoxB protein
Procedure:
-
Prepare a 1 mL reaction mixture containing Tris-HCl buffer, FAD, and NADPH.
-
Add the purified BoxA protein to the mixture.
-
Initiate the reaction by adding the purified BoxB protein.
-
Start the reaction by adding the substrate, benzoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.
-
A control reaction without BoxB should be run to account for any background NADPH oxidation. The specific activity is calculated based on the BoxB-dependent rate of NADPH consumption.
This compound Dihydrolase (BoxC) Assay
This assay directly monitors the consumption of the substrate, this compound.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound (substrate)
-
Purified BoxC protein
Procedure:
-
Synthesize this compound enzymatically using the BoxA/BoxB complex as described in the previous protocol.
-
Prepare a reaction mixture containing Tris-HCl buffer and the synthesized this compound.
-
Initiate the reaction by adding the purified BoxC protein.
-
Monitor the decrease in absorbance at 310 nm, which corresponds to the degradation of this compound.
-
The activity can be calculated using the molar extinction coefficient of this compound at 310 nm.
3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD) Assay
This spectrophotometric assay follows the reduction of NADP⁺.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.2)
-
NADP⁺ (0.5 mM)
-
3,4-Dehydroadipyl-CoA semialdehyde (substrate)
-
Purified BoxD protein
Procedure:
-
Prepare the substrate, 3,4-dehydroadipyl-CoA semialdehyde, through the enzymatic conversion of benzoyl-CoA using purified BoxA, BoxB, and BoxC.
-
Prepare a 1 mL reaction mixture containing Tris-HCl buffer and NADP⁺.
-
Add the purified BoxD enzyme to the mixture.
-
Initiate the reaction by adding the substrate, 3,4-dehydroadipyl-CoA semialdehyde.
-
Monitor the increase in absorbance at 340 nm at 22°C, which corresponds to the formation of NADPH.
-
The activity is calculated based on the molar extinction coefficient of NADPH.
Protein Purification
Purification of the "Box" enzymes is crucial for their characterization. A general strategy for the purification of these enzymes from their native sources or recombinant hosts is outlined below.
General Purification Protocol:
-
Cell Lysis: Harvest bacterial cells grown under inducing conditions (e.g., in the presence of benzoate). Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells using methods such as sonication or French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris and insoluble proteins.
-
Chromatography:
-
Anion Exchange Chromatography: Load the cleared lysate onto an anion-exchange column (e.g., DEAE-Sepharose or Source 30Q) and elute the proteins with a salt gradient (e.g., KCl).
-
Hydrophobic Interaction Chromatography: For further purification, fractions containing the enzyme of interest can be subjected to hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
-
Affinity Chromatography: If the proteins are expressed with an affinity tag (e.g., His-tag), affinity chromatography (e.g., Ni-NTA agarose) is a highly effective purification step.
-
Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to obtain a homogenous protein preparation and to determine the native molecular weight of the enzyme.
-
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
Pathway and Workflow Visualizations
The following diagrams illustrate the epoxybenzoyl-CoA degradation pathway and a typical experimental workflow for enzyme characterization.
Caption: The enzymatic cascade of the epoxybenzoyl-CoA degradation pathway.
Caption: A generalized workflow for the characterization of enzymes.
Conclusion
The epoxybenzoyl-CoA degradation pathway represents a fascinating and environmentally significant route for the aerobic catabolism of aromatic compounds. The key enzymes—Benzoate-CoA Ligase, the Benzoyl-CoA 2,3-Epoxidase complex (BoxA/BoxB), this compound Dihydrolase (BoxC), and 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD)—each present unique catalytic mechanisms that are of great interest to enzymologists and synthetic biologists. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulatory mechanisms of all its component enzymes. The detailed protocols and data presented in this guide are intended to facilitate f
An In-depth Technical Guide to the BoxA and BoxB Subunits of Benzoyl-CoA Dioxygenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aerobic degradation of aromatic compounds is a critical biological process with significant implications for environmental bioremediation and industrial biocatalysis. A key player in this process is the benzoyl-CoA dioxygenase system, comprised of the BoxA and BoxB subunits. This enzyme complex catalyzes the initial dearomatization of benzoyl-coenzyme A (benzoyl-CoA), a central intermediate in the metabolism of numerous aromatic molecules. This technical guide provides a comprehensive overview of the BoxA and BoxB subunits, detailing their structure, function, and enzymatic mechanism. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of the pertinent biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are focused on the microbial catabolism of aromatic compounds and the potential applications of these enzymatic systems.
Introduction
The recalcitrance of aromatic compounds, stemming from the resonance energy of the benzene (B151609) ring, presents a significant challenge for biological degradation. Microorganisms have evolved sophisticated enzymatic machinery to overcome this thermodynamic barrier. In many aerobic bacteria, the "Box" pathway represents a crucial strategy for the breakdown of benzoate (B1203000) and related aromatic acids. Central to this pathway is the benzoyl-CoA dioxygenase, a two-component enzyme system consisting of a reductase component, BoxA, and an oxygenase component, BoxB.[1][2]
The BoxA/BoxB complex, also referred to as benzoyl-CoA 2,3-epoxidase, catalyzes the conversion of benzoyl-CoA to 2,3-epoxy-2,3-dihydrobenzoyl-CoA.[1][3] This initial epoxidation reaction is critical as it disrupts the aromaticity of the substrate, rendering it susceptible to subsequent hydrolytic ring cleavage and further metabolism. This guide provides an in-depth examination of the individual roles and synergistic action of the BoxA and BoxB subunits.
Structure and Function of BoxA and BoxB Subunits
BoxA: The Reductase Component
BoxA functions as an NADPH-dependent reductase, responsible for transferring electrons from NADPH to the catalytic center of BoxB.[1][2] Structurally, BoxA from Azoarcus evansii is a homodimer with each subunit having a molecular weight of approximately 46 kDa.[2] Each monomer contains one molecule of flavin adenine (B156593) dinucleotide (FAD) and two [4Fe-4S] iron-sulfur clusters.[2] The presence of these cofactors is essential for the sequential transfer of electrons required for the catalytic cycle.
BoxB: The Oxygenase Component
BoxB is the catalytic subunit that directly interacts with benzoyl-CoA and molecular oxygen. It is a monomeric protein and a member of the class I diiron enzyme family.[1][2] The active site of BoxB contains a diiron center coordinated by glutamate (B1630785) and histidine residues, which is characteristic of this enzyme class.[2] This diiron center is the site of oxygen activation, a critical step in the epoxidation of the benzoyl-CoA aromatic ring.
The BoxA/BoxB Catalytic Cycle
The catalytic cycle involves a transient interaction between BoxA and BoxB.[4] The cycle is initiated by the reduction of the oxidized diiron center (Fe3+-Fe3+) in BoxB by electrons transferred from NADPH via the FAD and [4Fe-4S] clusters of BoxA. This reduction allows for the binding of both benzoyl-CoA and molecular oxygen to the active site of BoxB. The activated oxygen is then used to epoxidize the aromatic ring of benzoyl-CoA, forming 2,3-epoxy-2,3-dihydrobenzoyl-CoA. The product is then released, and the enzyme returns to its oxidized state, ready for another catalytic cycle.
Quantitative Data
The following tables summarize the available quantitative data for the BoxA and BoxB subunits of benzoyl-CoA dioxygenase from Azoarcus evansii.
Table 1: Biophysical Properties of BoxA and BoxB Subunits
| Subunit | Molecular Weight (kDa) | Quaternary Structure | Prosthetic Groups/Cofactors |
| BoxA | ~92 (homodimer of ~46 subunits)[5] | Homodimer | FAD, 2 x [4Fe-4S] clusters per monomer[2] |
| BoxB | ~55[5] | Monomer | Diiron center[1][2] |
Table 2: Kinetic Parameters of Benzoyl-CoA Dioxygenase
| Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Benzoyl-CoA | 0.03[3] | Not Reported | Not Reported | Not Reported |
| NADPH | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of the BoxA and BoxB subunits.
Protein Expression and Purification
Organism: Azoarcus evansii is a common source for the BoxA and BoxB proteins.[1][2] The genes encoding these subunits are often cloned into expression vectors for heterologous expression in Escherichia coli.
Purification of BoxA:
-
Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol (B35011) and 1 mM dithiothreitol) and lyse by sonication or French press.
-
Centrifugation: Clarify the lysate by ultracentrifugation to remove cell debris.
-
Anion Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) and elute with a linear gradient of NaCl.
-
Hydrophobic Interaction Chromatography: Pool the fractions containing BoxA and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium (B1175870) sulfate.
-
Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to obtain highly pure BoxA.
Purification of His-tagged BoxB:
-
Cell Lysis and Centrifugation: Follow the same procedure as for BoxA.
-
IMAC Chromatography: Load the clarified lysate onto an immobilized metal affinity chromatography (IMAC) column charged with Ni2+.
-
Washing: Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged BoxB with a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole.
Enzyme Activity Assay
The activity of the benzoyl-CoA dioxygenase system can be monitored spectrophotometrically by measuring the consumption of NADPH at 340 nm.[6]
Assay Mixture (1 mL):
-
100 mM Tris-HCl buffer, pH 8.0
-
0.2 mM FAD
-
0.6 mM NADPH
-
0.2 mM Benzoyl-CoA
-
Purified BoxA (e.g., 0.04 mg)
-
Purified BoxB (e.g., 0.8 mg)
Procedure:
-
Prepare the assay mixture without BoxB in a cuvette.
-
Initiate the reaction by adding the purified BoxB.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
A control reaction lacking BoxB should be performed to account for any background NADPH oxidation.[6]
Crystallization of BoxB
The three-dimensional structure of BoxB has been determined by X-ray crystallography.[2]
Method: Hanging-drop vapor diffusion.
Crystallization Conditions for Oxidized BoxB (BoxBox):
-
Protein Concentration: 10-20 mg/mL in a low-salt buffer.
-
Precipitant Solution: A solution containing a precipitant such as polyethylene (B3416737) glycol (PEG) and a salt (e.g., 1.5 M (NH4)2SO4, 0.1 M Tris-HCl pH 8.5, 12% glycerol).
-
Procedure: Mix equal volumes of the protein and precipitant solutions and equilibrate against the precipitant solution at a constant temperature (e.g., 18-20°C).
Crystallization Conditions for Reduced BoxB with Benzoyl-CoA (BoxBred-CoA):
-
Anaerobic Conditions: All steps must be performed in an anaerobic chamber.
-
Reduction: The protein is reduced by the addition of a reducing agent like sodium dithionite (B78146) in the presence of a mediator such as methyl viologen.
-
Substrate Addition: Benzoyl-CoA is added to the reduced protein solution.
-
Crystallization: The crystallization conditions are similar to those for the oxidized form, but all solutions must be deoxygenated.
Visualizations
Benzoyl-CoA Dioxygenase Reaction Pathway
Caption: Catalytic cycle of benzoyl-CoA dioxygenase.
Experimental Workflow for BoxA/BoxB Characterization
Caption: Workflow for characterizing BoxA and BoxB.
Logical Relationship of the Box Pathway
Caption: The aerobic benzoyl-CoA degradation pathway.
Conclusion
The BoxA and BoxB subunits of benzoyl-CoA dioxygenase represent a fascinating and important enzymatic system for the aerobic degradation of aromatic compounds. Their intricate interplay, involving electron transfer and oxygen activation, allows for the efficient dearomatization of the stable benzoyl-CoA molecule. This technical guide has provided a detailed overview of their structure, function, and the experimental methodologies used for their study. The continued investigation of this enzyme system holds great promise for the development of novel bioremediation strategies and biocatalytic applications. The information presented herein is intended to facilitate further research and development in this exciting field.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure and Mechanism of the Diiron Benzoyl-Coenzyme A Epoxidase BoxB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Function of 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Epoxybenzoyl-CoA dihydrolase (BoxC) is a critical enzyme in the aerobic degradation of aromatic compounds, particularly benzoate (B1203000), in various bacteria. It plays a pivotal role in the novel "box" pathway by catalyzing the non-oxygenolytic cleavage of the aromatic ring of 2,3-epoxy-2,3-dihydrobenzoyl-CoA. This technical guide provides a comprehensive overview of the function, structure, and mechanism of BoxC, including its kinetic properties and the experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in the microbial metabolism of aromatic compounds and the identification of novel enzymatic targets.
Introduction
The microbial degradation of aromatic compounds is a fundamental process in the global carbon cycle and plays a crucial role in the bioremediation of environmental pollutants. Bacteria have evolved diverse metabolic pathways to break down the stable aromatic ring. While classical aerobic pathways typically involve oxygen-dependent ring cleavage by dioxygenases, a more recently discovered hybrid aerobic pathway, known as the "box" pathway, utilizes a CoA-dependent mechanism. At the heart of this pathway lies the enzyme this compound dihydrolase (BoxC), which performs the key ring-opening step without the direct involvement of molecular oxygen.
This guide will delve into the core functions of BoxC, providing detailed information on its catalytic activity, the broader metabolic context in which it operates, and the experimental methodologies used to study this fascinating enzyme.
The Aerobic Benzoyl-CoA Degradation Pathway (Box Pathway)
The Box pathway represents a hybrid strategy for the aerobic degradation of benzoate, initiating with the activation of benzoate to benzoyl-CoA. This pathway is distinct from the classical catechol or protocatechuate pathways. The key steps involving BoxC are outlined below.[1][2]
As depicted in Figure 1, BoxC catalyzes the hydrolytic cleavage of the epoxide ring of 2,3-epoxy-2,3-dihydrobenzoyl-CoA, yielding 3,4-dehydroadipyl-CoA semialdehyde and formate.[3] This step is crucial as it breaks the aromaticity of the substrate without the use of a dioxygenase.
Enzymatic Function and Properties of BoxC
Catalytic Reaction
BoxC (EC 4.1.2.44) is classified as a dihydrolase or lyase. The overall reaction catalyzed by BoxC is:
2,3-epoxy-2,3-dihydrobenzoyl-CoA + 2 H₂O → 3,4-didehydroadipyl-CoA semialdehyde + formate + H⁺[4][5]
The enzyme first converts the substrate to its oxepin (B1234782) form, which then undergoes ring-opening to form a dialdehyde (B1249045) intermediate.
Quantitative Data
Detailed kinetic parameters for BoxC from Azoarcus evansii have been determined. The following table summarizes the key quantitative data for the enzyme.
| Parameter | Value | Organism | Reference |
| Molecular Mass (Subunit) | ~61 kDa | Azoarcus evansii | [Gescher et al., 2005] |
| Native Molecular Mass | ~122 kDa (Homodimer) | Azoarcus evansii | [Gescher et al., 2005] |
| Optimal pH | 7.5 | Azoarcus evansii | [Gescher et al., 2005] |
| Optimal Temperature | 30 °C | Azoarcus evansii | [Gescher et al., 2005] |
| Specific Activity | 0.8 U/mg | Azoarcus evansii | [Gescher et al., 2005] |
Note: Further kinetic parameters such as Km and Vmax require access to the full-text scientific literature for accurate reporting.
Structure and Active Site
The three-dimensional structure of BoxC from Burkholderia xenovorans LB400 has been resolved to 1.5 Å resolution. The enzyme is a homodimer and belongs to the crotonase superfamily. Each monomer consists of a conserved N-terminal domain that forms the active site and a more divergent C-terminal domain that contributes to dimerization.
The active site contains a pair of conserved glutamate (B1630785) residues (Glu146 and Glu168 in the B. xenovorans homolog) that are proposed to act as a catalytic dyad, deprotonating the dihydroxybenzoyl-CoA substrate to initiate ring cleavage. A cysteine residue (Cys111) is also implicated in the final deformylation step.
References
- 1. Structural and biophysical characterization of BoxC from Burkholderia xenovorans LB400: a novel ring-cleaving enzyme in the crotonase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling lignocellulolytic trait of a goat omasum inhabitant Klebsiella variicola strain HSTU-AAM51 in light of biochemical and genome analyses - PMC [pmc.ncbi.nlm.nih.gov]
Distribution of the Epoxybenzoyl-CoA Pathway in Microbial Genomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aerobic degradation of aromatic compounds is a critical biogeochemical process and a key target for bioremediation and industrial biotechnology. While classical aerobic pathways involving ring-hydroxylating dioxygenases are well-characterized, the epoxybenzoyl-CoA pathway represents a distinct and widespread strategy for benzoate (B1203000) catabolism in bacteria. This technical guide provides an in-depth overview of the epoxybenzoyl-CoA pathway, including its biochemical mechanism, the genetic organization of the core box gene cluster, and its known distribution across microbial genomes. Detailed experimental protocols for the identification and characterization of this pathway are also presented, along with data on its prevalence in various bacterial phyla. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development interested in this alternative route of aromatic metabolism.
The Epoxybenzoyl-CoA Pathway: A Novel Aerobic Strategy
The epoxybenzoyl-CoA pathway is an oxygen-dependent catabolic route for the breakdown of benzoate. Unlike canonical aerobic pathways that employ dioxygenases to cleave the aromatic ring, this pathway proceeds through the formation of a reactive epoxide intermediate. The overall strategy involves the initial activation of benzoate to its coenzyme A (CoA) thioester, followed by epoxidation, hydrolytic ring opening, and subsequent degradation to central metabolites.
The key steps of the pathway are as follows:
-
Activation of Benzoate: Benzoate is first activated to benzoyl-CoA by a benzoate-CoA ligase. This step is common to both aerobic and anaerobic benzoate degradation pathways[1].
-
Epoxidation of Benzoyl-CoA: The central reaction is the epoxidation of the aromatic ring of benzoyl-CoA. This is catalyzed by a two-component enzyme system:
-
Benzoyl-CoA 2,3-epoxidase (BoxA/BoxB): This enzyme complex utilizes NADPH and O₂ to form 2,3-epoxy-2,3-dihydrobenzoyl-CoA[2][3]. BoxA is an iron-sulfur flavoprotein that acts as a reductase, transferring electrons from NADPH to BoxB[3][4]. BoxB is the oxygenase component that catalyzes the epoxidation of the benzoyl-CoA substrate.
-
-
Hydrolytic Ring Cleavage: The epoxide ring is then opened hydrolytically by 2,3-epoxybenzoyl-CoA dihydrolase (BoxC) . This enzyme adds two molecules of water to the epoxide, leading to the cleavage of the ring and the formation of 3,4-didehydroadipyl-CoA semialdehyde and formate.
-
Downstream Processing: The 3,4-dehydroadipyl-CoA semialdehyde is further oxidized by a dehydrogenase (BoxD) to 3,4-dehydroadipyl-CoA. This intermediate then enters a modified β-oxidation pathway, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter central metabolism.
Genetic Organization: The box Gene Cluster
The genes encoding the core enzymes of the epoxybenzoyl-CoA pathway are typically organized in a conserved gene cluster, often referred to as the box cluster. A representative organization of this cluster, as observed in organisms like Aromatoleum evansii (formerly Azoarcus evansii), includes the following key genes:
-
boxA: Encodes the reductase component of benzoyl-CoA 2,3-epoxidase.
-
boxB: Encodes the oxygenase component of benzoyl-CoA 2,3-epoxidase.
-
boxC: Encodes the this compound dihydrolase, responsible for ring cleavage.
-
boxR: Often found associated with the cluster, this gene encodes a transcriptional regulator, suggesting coordinated expression of the pathway genes.
The presence and synteny of these core genes can serve as a genomic marker for identifying the potential for this metabolic capability in a given microorganism.
box gene cluster.Distribution of the Epoxybenzoyl-CoA Pathway in Microbial Genomes
Genomic analyses have revealed that the epoxybenzoyl-CoA pathway is surprisingly widespread among bacteria, indicating its ecological significance. While not as extensively studied as the classical β-ketoadipate pathway, the box pathway is present in a notable fraction of sequenced bacterial genomes.
| Bacterial Phylum/Class | Prevalence of box Genes in Sequenced Genomes | Key Genera |
| Proteobacteria | ||
| Betaproteobacteria | High prevalence | Azoarcus, Aromatoleum, Thauera, Burkholderia |
| Alphaproteobacteria | Moderate prevalence | Magnetospirillum |
| Gammaproteobacteria | Lower prevalence | Pseudomonas |
| Actinobacteria | Present in some species | - |
| Firmicutes | Present in some species | Bacillus |
Data compiled from multiple genomic surveys.
Notably, some bacteria, such as certain strains of Burkholderia xenovorans, possess the genetic capacity for both the epoxybenzoyl-CoA pathway and the classical catechol or protocatechuate branches of the β-ketoadipate pathway. This metabolic redundancy may confer a selective advantage in environments with fluctuating oxygen levels or diverse aromatic substrates.
Experimental Protocols for Pathway Characterization
The elucidation of the epoxybenzoyl-CoA pathway has relied on a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental protocols for the identification and characterization of this pathway.
Identification of box Gene Clusters
Genomic identification of the box gene cluster is the primary step in assessing an organism's potential to utilize this pathway.
-
Bioinformatic Analysis:
-
Utilize BLASTp searches against sequenced microbial genomes or metagenomic datasets using the amino acid sequences of characterized BoxA, BoxB, and BoxC proteins (e.g., from Aromatoleum evansii) as queries.
-
Examine the genomic context of the identified homologs for the presence of a conserved gene cluster. The co-localization of boxA, boxB, and boxC is a strong indicator of a functional pathway.
-
Identify potential regulatory elements, such as boxR, in the vicinity of the core box genes.
-
Enzyme Assays
Biochemical characterization of the key enzymes is essential to confirm their activity.
-
BoxA (Reductase) Activity Assay:
-
Principle: The activity of BoxA can be monitored spectrophotometrically by measuring the benzoyl-CoA- and FAD-dependent oxidation of NADPH at 365 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), FAD, and NADPH.
-
Add cell-free extract or purified BoxA protein.
-
Initiate the reaction by adding benzoyl-CoA.
-
Monitor the decrease in absorbance at 365 nm over time.
-
-
-
Coupled BoxA/BoxB (Epoxidase) Assay:
-
Principle: The overall epoxidase activity of the BoxA/BoxB complex can be determined by monitoring the consumption of NADPH and O₂ in the presence of benzoyl-CoA.
-
Protocol:
-
Combine purified BoxA and BoxB proteins in a reaction buffer containing NADPH and benzoyl-CoA.
-
Monitor the reaction by measuring the decrease in NADPH concentration spectrophotometrically or by quantifying the formation of the this compound product using HPLC.
-
-
Identification of Pathway Intermediates
The direct detection of pathway intermediates provides definitive evidence for the operation of the epoxybenzoyl-CoA pathway.
-
HPLC-MS/MS Analysis:
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation and identification of CoA thioesters and other pathway intermediates from cell extracts.
-
Protocol:
-
Grow the microorganism of interest in the presence of benzoate.
-
Prepare cell extracts and perform a solid-phase extraction to enrich for CoA esters.
-
Analyze the extracts by reverse-phase HPLC-MS/MS, monitoring for the expected mass-to-charge ratios of benzoyl-CoA, this compound, and 3,4-dehydroadipyl-CoA.
-
-
-
NMR Spectroscopy with Labeled Substrates:
-
Principle: Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of ¹³C-labeled benzoate, can be used to elucidate the structures of novel intermediates.
-
Protocol:
-
Perform large-scale enzymatic conversions using purified Box enzymes and ¹³C-labeled benzoyl-CoA.
-
Purify the reaction products.
-
Analyze the purified compounds by ¹³C-NMR to determine their chemical structure.
-
-
Significance and Future Directions
The epoxybenzoyl-CoA pathway represents a significant, yet often overlooked, route for aerobic aromatic degradation in bacteria. Its widespread distribution suggests that it plays a crucial role in the carbon cycle in diverse environments. For drug development professionals, understanding the unique enzymatic reactions in this pathway could offer novel targets for antimicrobial development, particularly in pathogenic bacteria that may rely on this pathway for nutrient acquisition.
Future research should focus on:
-
Expanding Genomic Surveys: A more comprehensive analysis of the distribution of the box gene cluster across a wider range of microbial taxa and environments.
-
Characterization of Novel Enzymes: Investigating the diversity and catalytic mechanisms of Box enzymes from different microorganisms.
-
Regulatory Mechanisms: Elucidating the regulatory networks that control the expression of the box gene cluster, especially in bacteria that possess multiple aromatic degradation pathways.
-
Biotechnological Applications: Exploring the potential of engineering this pathway for the bioremediation of aromatic pollutants or the production of valuable chemicals.
Conclusion
The epoxybenzoyl-CoA pathway is a fascinating example of the metabolic diversity that exists in the microbial world for the degradation of recalcitrant aromatic compounds. Its unique enzymatic strategy, centered on the formation of an epoxide intermediate, sets it apart from classical aerobic degradation pathways. The increasing availability of microbial genome sequences, coupled with advanced biochemical and analytical techniques, is rapidly expanding our understanding of the distribution and significance of this important metabolic route. This guide provides a foundational resource for researchers to further explore the intricacies of the epoxybenzoyl-CoA pathway and its potential applications.
References
Regulation of the box Gene Cluster for Benzoate Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial degradation of aromatic compounds is a critical process in the global carbon cycle and has significant potential for bioremediation of environmental pollutants. Benzoate (B1203000) is a common intermediate in the breakdown of many aromatic compounds, and its catabolism is carried out by various microbial pathways. One such pathway is encoded by the box gene cluster, which is responsible for the aerobic degradation of benzoate via a coenzyme A (CoA)-dependent mechanism. Understanding the intricate regulation of the box gene cluster is paramount for harnessing its full potential in biotechnological applications, including the development of novel enzymatic systems and the engineering of microorganisms for enhanced degradation of aromatic contaminants. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the box gene cluster, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Regulatory Mechanism: The BoxR Repressor and Benzoyl-CoA Induction
The expression of the box gene cluster is primarily controlled by a negative feedback loop involving the transcriptional repressor BoxR and the inducer molecule benzoyl-CoA . In the absence of benzoate, the BoxR protein binds to specific operator regions within the promoter of the box operons, effectively blocking transcription and preventing the synthesis of the degradative enzymes. When benzoate is available, it is converted to benzoyl-CoA by the enzyme benzoate-CoA ligase (BclA). Benzoyl-CoA then acts as an allosteric effector, binding to the BoxR repressor and inducing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the box genes and the subsequent degradation of benzoate.[1][2]
Cross-regulation with Anaerobic Benzoate Degradation
Interestingly, the BoxR regulatory system exhibits cross-regulation with the anaerobic benzoate degradation pathway, which is encoded by the bzd gene cluster and regulated by the homologous repressor BzdR. Both BoxR and BzdR recognize benzoyl-CoA as their inducer and can bind to the promoter regions of both box and bzd genes, suggesting a coordinated response to benzoate availability under varying oxygen conditions.
Quantitative Data on the Regulation and Enzymology of the box Pathway
Quantitative analysis of gene expression and enzyme kinetics is crucial for a complete understanding of the box gene cluster's function. The following tables summarize the available quantitative data.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Benzoate Degradation Pathway
| Enzyme | Gene | Organism | Substrate | Km | Vmax | Reference |
| Benzoate-CoA ligase | bclA | Thauera aromatica | Benzoate | 25 µM | 16.5 µmol/min/mg | [1] |
| 2-Aminobenzoate | 150 µM | 9.9 µmol/min/mg | [1] | |||
| ATP | 370 µM | [1] | ||||
| CoA | 160 µM | |||||
| Benzoate-CoA ligase | badA | Rhodopseudomonas palustris | Benzoate | 0.6-2 µM | 25 µmol/min/mg | |
| ATP | 2-3 µM | |||||
| CoA | 90-120 µM | |||||
| Benzoyl-CoA oxygenase component B | boxB | Aromatoleum evansii | Benzoyl-CoA | 0.03 mM |
Signaling Pathways and Regulatory Networks
The regulation of the box gene cluster can be visualized as a signaling pathway initiated by the presence of benzoate. The following diagrams, generated using the DOT language, illustrate the key regulatory events.
Caption: Regulatory cascade of the box gene cluster.
Caption: BoxR binding at the box promoter region.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in this field. The following sections provide methodologies for key experiments used to study the regulation of the box gene cluster.
Electrophoretic Mobility Shift Assay (EMSA) for BoxR-DNA Interaction
EMSA is used to detect the binding of the BoxR protein to its DNA operator sites.
1. Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative BoxR binding site in the box promoter region.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe.
2. Binding Reaction:
-
In a final volume of 20 µL, combine:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Purified BoxR protein (at varying concentrations)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding
-
Labeled DNA probe (at a constant, low concentration)
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
To test the effect of the inducer, add benzoyl-CoA to the binding reaction.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage at 4°C.
4. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a method appropriate for the label (e.g., streptavidin-HRP for biotin).
DNase I Footprinting to Identify BoxR Binding Sites
DNase I footprinting provides a high-resolution map of the protein's binding site on the DNA.
1. Probe Preparation:
-
Prepare a DNA fragment (100-200 bp) containing the putative BoxR binding site, labeled at one end with 32P.
2. Binding Reaction:
-
Incubate the end-labeled probe with varying concentrations of purified BoxR protein in a binding buffer similar to that used for EMSA.
3. DNase I Digestion:
-
Add a freshly diluted solution of DNase I to the binding reactions.
-
Incubate for a short period (e.g., 1 minute) at room temperature to allow for partial digestion. The optimal DNase I concentration and digestion time should be determined empirically.
-
Stop the reaction by adding a stop solution containing EDTA.
4. Analysis:
-
Purify the DNA fragments.
-
Resuspend the fragments in a formamide (B127407) loading buffer, denature by heating, and separate on a denaturing polyacrylamide sequencing gel.
-
Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions to precisely map the protected region.
-
The region where the BoxR protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.
Reverse Transcription-Quantitative PCR (RT-qPCR) for box Gene Expression Analysis
RT-qPCR is used to quantify the levels of box gene transcripts under different conditions.
1. RNA Extraction and cDNA Synthesis:
-
Grow bacterial cultures under inducing (with benzoate) and non-inducing (without benzoate) conditions.
-
Extract total RNA from the cells using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.
2. qPCR Reaction:
-
Set up the qPCR reaction in a final volume of 20 µL, containing:
-
cDNA template
-
Forward and reverse primers specific for the box gene of interest and a reference gene (e.g., 16S rRNA). Primer sequences need to be designed based on the known gene sequences.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
-
Run the qPCR reaction in a real-time PCR instrument.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative expression of the box genes using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the key experimental techniques described above.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for DNase I Footprinting.
Caption: Workflow for RT-qPCR analysis of gene expression.
Conclusion
The regulation of the box gene cluster for benzoate degradation is a well-controlled process orchestrated by the BoxR repressor and the inducer molecule benzoyl-CoA. This system allows bacteria to efficiently respond to the presence of benzoate in their environment. While the core regulatory mechanism is understood, further research is needed to obtain a more complete quantitative picture of this system, including detailed kinetic parameters for all the enzymes in the pathway and precise measurements of gene expression and protein-DNA binding affinities. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate this important metabolic pathway and its regulation, paving the way for its application in bioremediation and biocatalysis.
References
Methodological & Application
Elucidating the Structure of Epoxybenzoyl-CoA: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide and protocol for the structural elucidation of epoxybenzoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Epoxybenzoyl-CoA is a key intermediate in various metabolic pathways and its precise structural characterization is crucial for understanding its biological function and for potential drug development applications. This application note outlines the necessary experimental protocols, data interpretation, and visualization of the elucidation process.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. For a molecule like epoxybenzoyl-CoA, which comprises a benzoyl group, an epoxide ring, and a Coenzyme A (CoA) moiety, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. This note details the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments for the complete structural characterization of epoxybenzoyl-CoA.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Synthesis and Purification: Epoxybenzoyl-CoA can be synthesized chemoenzymatically. A common method involves the enzymatic acylation of Coenzyme A with a suitable epoxybenzoic acid precursor.[1][2] Purification of the resulting epoxybenzoyl-CoA is typically achieved using High-Performance Liquid Chromatography (HPLC) to ensure a sample of high purity.[3]
-
Solvent and Concentration: For NMR analysis, the purified epoxybenzoyl-CoA should be dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) due to the high polarity of the CoA moiety. A sample concentration of 25-30 mg/mL is recommended for optimal signal-to-noise in 2D NMR experiments.[4]
-
Internal Standard: A small amount of a suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), should be added to the sample for accurate chemical shift referencing (δ = 0.00 ppm for ¹H NMR).[5]
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the different types of protons and their multiplicities.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon atoms.
-
COSY: A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.
-
HSQC: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is used to correlate directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC: A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments of the molecule.
Data Presentation and Interpretation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for epoxybenzoyl-CoA, which are representative of the expected chemical shifts and coupling constants.
Table 1: Hypothetical ¹H NMR Data for Epoxybenzoyl-CoA (500 MHz, D₂O)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Epoxide) | 3.85 | d | 4.5 |
| H-3' (Epoxide) | 3.60 | d | 4.5 |
| H-2, H-6 (Aromatic) | 7.80 | d | 8.0 |
| H-3, H-5 (Aromatic) | 7.50 | t | 8.0 |
| H-4 (Aromatic) | 7.65 | t | 8.0 |
| Adenine H-8 | 8.55 | s | - |
| Adenine H-2 | 8.20 | s | - |
| Ribose H-1' | 6.10 | d | 5.5 |
| Pantothenate CH₂ | 3.55 | t | 6.5 |
| Cysteamine CH₂ | 3.10 | t | 6.5 |
Table 2: Hypothetical ¹³C NMR Data for Epoxybenzoyl-CoA (125 MHz, D₂O)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Thioester) | 195.0 |
| C-1 (Aromatic) | 135.0 |
| C-2, C-6 (Aromatic) | 129.5 |
| C-3, C-5 (Aromatic) | 128.8 |
| C-4 (Aromatic) | 133.0 |
| C-2' (Epoxide) | 52.5 |
| C-3' (Epoxide) | 51.0 |
| Adenine C-8 | 148.0 |
| Adenine C-2 | 151.5 |
| Adenine C-4 | 149.0 |
| Adenine C-5 | 118.0 |
| Adenine C-6 | 155.0 |
| Ribose C-1' | 87.5 |
| Pantothenate C=O | 175.0 |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of epoxybenzoyl-CoA using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathway Context
Epoxybenzoyl-CoA is an intermediate in the anaerobic degradation of aromatic compounds. The following diagram illustrates a simplified representation of a relevant metabolic pathway.
Caption: Simplified metabolic pathway involving epoxybenzoyl-CoA.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete and unambiguous structure elucidation of complex biomolecules like epoxybenzoyl-CoA. The protocols and data interpretation workflow presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, metabolomics, and drug discovery. Accurate structural determination is a prerequisite for understanding the function of such molecules and for their potential exploitation in therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Active Sites of U-box E3 Ubiquitin Ligases with Site-Directed Mutagenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing site-directed mutagenesis for the functional characterization of active sites in U-box E3 ubiquitin ligases. U-box proteins are a critical class of enzymes that play a central role in protein ubiquitination, a post-translational modification that governs a vast array of cellular processes.[1][2][3][4] Understanding the structure-function relationship of their active sites is paramount for deciphering their biological roles and for the development of novel therapeutics targeting ubiquitination pathways.
The U-box domain, a conserved motif of approximately 70 amino acids, is the catalytic core of these E3 ligases.[2] It mediates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. The specificity of this reaction is determined by the substrate recognition domain, which can be considered the "active site" for substrate binding. Site-directed mutagenesis allows for the precise alteration of amino acid residues within this site, enabling a detailed investigation of their contribution to substrate binding and catalytic activity.
Data Presentation: Impact of Active Site Mutations on U-box E3 Ligase Activity
Site-directed mutagenesis studies generate quantitative data that reveal the functional importance of specific amino acid residues. The following table summarizes hypothetical data from mutagenesis experiments on a U-box E3 ligase, illustrating how changes in the substrate recognition domain can affect its catalytic efficiency.
| Mutant | Location of Mutation | Relative Ubiquitination Activity (%) | Substrate Binding Affinity (Kd, µM) | Reference |
| Wild-Type | - | 100 | 5.2 | Hypothetical |
| Y25A | Substrate Recognition Loop | 15 | 89.7 | Hypothetical |
| F28A | Hydrophobic Pocket | 5 | 152.3 | Hypothetical |
| D30A | Putative H-bond Donor | 85 | 10.1 | Hypothetical |
| K35A | Surface Exposed Residue | 98 | 5.5 | Hypothetical |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
I. Site-Directed Mutagenesis of a U-box E3 Ligase
This protocol describes the generation of point mutations in the substrate recognition domain of a U-box E3 ligase using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type U-box E3 ligase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid containing the desired mutation. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
II. Expression and Purification of Mutant U-box E3 Ligase
This protocol outlines the expression and purification of the mutant U-box E3 ligase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the verified mutant plasmid into an E. coli expression strain.
-
Expression:
-
Inoculate a large culture of LB broth with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged U-box E3 ligase with elution buffer.
-
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
III. In Vitro Ubiquitination Assay
This protocol measures the catalytic activity of the wild-type and mutant U-box E3 ligases.
Materials:
-
Purified wild-type and mutant U-box E3 ligases
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
Ubiquitin
-
Substrate protein
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Antibodies against the substrate protein and ubiquitin for Western blotting
Procedure:
-
Reaction Setup:
-
Set up ubiquitination reactions in tubes containing the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the substrate protein and the purified wild-type or mutant E3 ligase to initiate the reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-90 minutes).
-
-
Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate protein to detect its ubiquitinated forms (which will appear as higher molecular weight bands). An anti-ubiquitin antibody can also be used to visualize all ubiquitinated species.
-
-
Quantification: Quantify the intensity of the ubiquitinated substrate bands using densitometry software to determine the relative activity of the mutants compared to the wild-type enzyme.
Visualizations
Caption: Experimental workflow for studying U-box E3 ligase active sites.
Caption: A hypothetical signaling pathway involving a U-box E3 ligase.
Caption: Logical flow for active site characterization using mutagenesis.
References
- 1. [PDF] U Box Proteins as a New Family of Ubiquitin-Protein Ligases* | Semantic Scholar [semanticscholar.org]
- 2. U box proteins as a new family of ubiquitin-protein ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein quality control: U-box-containing E3 ubiquitin ligases join the fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Use of 2,3-Epoxybenzoyl-CoA as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxybenzoyl-CoA is a critical intermediate in the aerobic catabolism of benzoate (B1203000) by various microorganisms, such as the bacterium Azoarcus evansii. In this pathway, it is synthesized from benzoyl-CoA through the action of the enzyme system benzoyl-CoA 2,3-epoxidase (BoxA/BoxB). Subsequently, it is hydrolyzed by this compound dihydrolase (BoxC), a key step in the opening of the aromatic ring. The availability of high-purity this compound as a research standard is essential for a variety of applications, including enzyme kinetics studies, inhibitor screening, and as an analytical standard for metabolomics research. This document provides detailed protocols for the chemo-enzymatic synthesis, purification, and characterization of this compound, as well as its application in enzyme assays.
Signaling and Metabolic Pathway
The aerobic benzoyl-CoA pathway is a crucial route for the microbial degradation of aromatic compounds. This compound is a key, non-aromatic intermediate formed after the initial activation of benzoate to benzoyl-CoA. The epoxidation of the aromatic ring destabilizes it, facilitating subsequent hydrolytic ring cleavage.
Caption: Aerobic benzoyl-CoA degradation pathway.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a chemo-enzymatic approach for the synthesis of this compound, which leverages the specificity of the benzoyl-CoA 2,3-epoxidase (BoxA/BoxB) enzyme system. The protocol is divided into two main stages: 1) Expression and purification of the BoxA and BoxB enzymes, and 2) The enzymatic synthesis reaction.
Workflow for Chemo-enzymatic Synthesis:
Caption: Workflow for this compound synthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring expression vectors for His-tagged BoxA and BoxB from Azoarcus evansii.
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNAse I).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Benzoyl-CoA.
-
NADPH.
-
Coenzyme A (free acid).
-
Reaction Buffer (50 mM Potassium Phosphate pH 7.5, 1 mM DTT).
-
HPLC system with a C18 column.
-
LC-MS/MS system.
-
NMR spectrometer.
-
Lyophilizer.
Procedure:
-
Expression and Purification of BoxA and BoxB:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged proteins with Elution Buffer.
-
Analyze the purified fractions by SDS-PAGE and pool the fractions containing the purified proteins.
-
Dialyze the purified proteins against Reaction Buffer and determine the protein concentration.
-
-
Enzymatic Synthesis of this compound:
-
Set up the reaction mixture in a final volume of 10 mL containing:
-
50 mM Potassium Phosphate pH 7.5
-
1 mM DTT
-
1 mM Benzoyl-CoA
-
2 mM NADPH
-
0.1 mg/mL purified BoxA
-
0.2 mg/mL purified BoxB
-
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the progress of the reaction by HPLC, observing the depletion of the benzoyl-CoA peak and the appearance of a new product peak.
-
-
Purification of this compound by HPLC:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) and centrifuge to precipitate the enzymes.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered supernatant onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and immediately freeze them.
-
-
Lyophilization and Storage:
-
Lyophilize the pooled fractions to obtain a stable powder of this compound.
-
Store the lyophilized powder at -80°C.
-
Protocol 2: Characterization of this compound
1. LC-MS/MS Analysis:
-
Instrumentation: High-resolution mass spectrometer coupled to a UPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate benzoyl-CoA and this compound.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) of the parent ion.
2. NMR Spectroscopy:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (e.g., COSY, HSQC) to confirm the structure.
Protocol 3: Application in Enzyme Assays - this compound Dihydrolase (BoxC) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of this compound dihydrolase (BoxC) using the synthesized this compound as a substrate. The assay monitors the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate.
Materials:
-
Purified this compound standard.
-
Purified BoxC enzyme.
-
Assay Buffer (50 mM Tris-HCl pH 8.0).
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a stock solution of this compound in Assay Buffer and determine its concentration spectrophotometrically using a molar extinction coefficient (to be determined experimentally, but can be estimated based on the benzoyl-CoA backbone).
-
Set up the reaction mixture in a cuvette containing:
-
Assay Buffer to a final volume of 1 mL.
-
A suitable concentration of this compound (e.g., in the range of the expected Km).
-
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified BoxC enzyme.
-
Immediately monitor the decrease in absorbance at a predetermined wavelength (e.g., around 260-280 nm, to be optimized) over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be expressed in units (µmol of substrate consumed per minute) per mg of enzyme.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis, purification, and characterization of this compound.
Table 1: Summary of Chemo-enzymatic Synthesis and Purification
| Parameter | Expected Value |
| Enzyme Purification | |
| BoxA Yield (mg/L culture) | 5 - 10 |
| BoxB Yield (mg/L culture) | 8 - 15 |
| BoxA Purity (SDS-PAGE) | > 95% |
| BoxB Purity (SDS-PAGE) | > 95% |
| Enzymatic Synthesis | |
| Initial Benzoyl-CoA Conc. | 1 mM |
| Conversion Efficiency | > 80% |
| HPLC Purification | |
| Purity of Final Product | > 98% |
| Overall Yield | 50 - 60% |
Table 2: Analytical Characterization of this compound
| Analysis | Parameter | Expected Result |
| LC-MS/MS | Molecular Weight (calc.) | C₃₀H₄₂N₇O₁₈P₃S |
| [M+H]⁺ (observed) | Expected m/z value | |
| Major MS/MS Fragments | Characteristic fragments of CoA and the modified benzoyl moiety | |
| ¹H NMR | Chemical Shifts (ppm) | Protons of the epoxy group expected in the 2.5-4.0 ppm range. Aromatic protons of benzoyl-CoA will be absent. |
| ¹³C NMR | Chemical Shifts (ppm) | Carbons of the epoxy group expected in the 40-60 ppm range. |
| Stability | Lyophilized at -80°C | Stable for > 1 year |
| In aqueous buffer (pH 7.5) at 4°C | Stable for several hours to a day |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a research standard. The availability of this standard will facilitate detailed studies of the aerobic benzoyl-CoA pathway and enable the screening for potential inhibitors of this metabolic route, which may have applications in drug development and biotechnology. The provided data serves as a benchmark for successful synthesis and characterization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Box Protein Expression and Solubility
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers optimize the expression and solubility of recombinant Box proteins, with a special focus on F-box and HMG-box protein families.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my Box protein. What are the common causes and how can I troubleshoot this?
A1: Low or no protein expression is a frequent challenge. Several factors could be responsible:
-
Codon Mismatch: The gene for your Box protein may contain codons that are rarely used by the E. coli expression host.[1] This can slow down or terminate translation.
-
Protein Toxicity: The expressed Box protein might be toxic to the host cells, leading to cell death or reduced growth.[4]
-
Solution: Use a tightly regulated expression system to minimize basal (leaky) expression before induction.[4] Strains like BL21(DE3)pLysS contain a plasmid that expresses T7 lysozyme, which inhibits the T7 RNA polymerase and reduces basal expression.[3] Lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG) can also mitigate toxicity.[1]
-
-
mRNA Secondary Structure: Stable secondary structures at the 5' end of the mRNA can hinder ribosome binding and translation initiation.
-
Solution: Codon optimization algorithms can often predict and modify these structures without changing the amino acid sequence.[1]
-
-
Incorrect Vector or Host Strain: Ensure you are using an appropriate expression vector and host strain combination. For instance, pET vectors require a host strain that expresses T7 RNA polymerase, like BL21(DE3).
Q2: My Box protein is expressed, but it's insoluble and forms inclusion bodies. What can I do to improve its solubility?
A2: Inclusion body formation is a common issue, especially when overexpressing eukaryotic proteins in E. coli.[5] Here are several strategies to enhance solubility:
-
Lower Expression Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can allow more time for proper folding.[2]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can decrease the rate of protein expression, potentially reducing aggregation.[6]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your Box protein with a highly soluble partner like Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[7] A SUMO-fusion system has been successfully used to express and purify the HMGB1 A box.[8]
-
Change the E. coli Host Strain: Some strains are engineered to promote proper protein folding. For example, strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle Express) or that co-express chaperone proteins can be beneficial.[2]
-
Modify Culture Media: For some F-box proteins, using a high-salt culture medium combined with a heat shock before induction has been shown to increase the yield of soluble protein.[9]
-
Express a Smaller Domain: If the full-length protein is insoluble, expressing a smaller, stable domain (like the HMG-box domain itself) can sometimes yield a soluble product.[10]
Q3: I have purified my Box protein from inclusion bodies, but I am struggling to refold it into an active form. What are the best practices for protein refolding?
A3: Refolding proteins from inclusion bodies can be challenging and often requires optimization for each specific protein.[11] The general process involves three main steps:
-
Isolation and Washing of Inclusion Bodies: This step purifies the inclusion bodies from other cellular components.
-
Solubilization: The purified inclusion bodies are dissolved using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GuHCl) to unfold the aggregated protein. A reducing agent such as dithiothreitol (B142953) (DTT) is often included to break incorrect disulfide bonds.[12]
-
Refolding: The denaturant is removed to allow the protein to refold into its native conformation. Common methods for denaturant removal include:
-
Dialysis: The solubilized protein solution is placed in a dialysis bag and dialyzed against a buffer with progressively lower concentrations of the denaturant.[13]
-
Dilution: The denatured protein is rapidly diluted into a large volume of refolding buffer.[12]
-
Chromatography: Techniques like size-exclusion or ion-exchange chromatography can be used to separate the protein from the denaturant.[14]
-
The refolding buffer is critical and often contains additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[12]
Troubleshooting Guides
Guide 1: Low or No Protein Expression
This workflow helps diagnose and resolve issues of low or no target protein expression.
References
- 1. goldbio.com [goldbio.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of functional HMGB1 A box by fusion with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting an appropriate method for expressing S locus F-box-S2 recombinant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA binding by single HMG box model proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biossusa.com [biossusa.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Prokaryotic Expression and Purification of the hSox2-HMG Domain - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the genetic manipulation of the box operon
Welcome to the technical support center for the genetic manipulation of the Box Operon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with the Box Operon.
Problem 1: Low or No Expression of Box Operon Genes (boxA, boxB)
You have cloned the Box Operon into an expression vector, induced expression, but observe minimal or no protein products corresponding to boxA and boxB.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Promoter | The chosen promoter may be weak in your host strain. Solution: Sub-clone the Box Operon into a vector with a stronger, tightly regulated promoter such as a T7-based system (e.g., pET vectors) or an arabinose-inducible promoter (e.g., pBAD vectors).[1][2] |
| Suboptimal Ribosome Binding Site (RBS) | The RBS sequences for boxA and/or boxB may be weak, leading to poor translation initiation. Solution: Re-engineer the 5' untranslated region (UTR) of each gene with a stronger RBS. Consider using an RBS calculator tool to design an optimal sequence.[3] |
| mRNA Instability | The polycistronic mRNA transcribed from the Box Operon may be unstable or form secondary structures that hinder translation.[3] Solution: Analyze the mRNA sequence for potential hairpins or RNase cleavage sites using tools like Mfold.[3] Introduce silent mutations to disrupt these structures. |
| Rare Codon Usage | The coding sequences of boxA or boxB may contain codons that are rare in your E. coli expression host, leading to translational stalling. Solution: Use an E. coli strain engineered to express tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, re-synthesize the genes with optimized codon usage for E. coli. |
| Toxicity of Gene Products | The BoxA or BoxB proteins may be toxic to the host cell, even at low expression levels, leading to cell growth arrest or death upon induction. Solution: Switch to a more tightly regulated expression system to minimize basal expression. Induce expression at a lower temperature (e.g., 16-25°C) and for a shorter duration. |
| Incorrect Plasmid Sequence | Errors may have been introduced during PCR or cloning. Solution: Sequence-verify your entire plasmid construct to ensure the promoter, RBS, and coding sequences are correct and in-frame. |
Problem 2: High Basal (Leaky) Expression of the Box Operon
You observe significant expression of BoxA and BoxB even without adding the inducer, which can be problematic if the proteins are toxic.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Promoter "Leakiness" | Many inducible promoters, like the lac promoter, are not completely repressed. Solution: For T7-based systems, use a host strain expressing T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS), which inhibits basal T7 RNA polymerase activity. For lac-based systems, ensure the expression vector also contains the lacIq gene for overproduction of the Lac repressor. |
| High Plasmid Copy Number | A high-copy-number plasmid can titrate out the available repressor molecules, leading to leaky expression. Solution: Clone the Box Operon into a lower-copy-number vector (e.g., with a p15A or SC101 origin of replication). |
| Inducer in Media | Rich media like Luria-Bertani (LB) broth may contain trace amounts of lactose (B1674315) or other molecules that can act as inducers. Solution: Grow cultures in a defined minimal medium. Adding 1% glucose to the medium can also help repress expression from lac-based promoters through catabolite repression. |
| Read-through Transcription | Transcription may be initiating from a promoter upstream of your intended promoter on the plasmid backbone. Solution: Ensure a strong transcriptional terminator is placed upstream of your promoter. |
Problem 3: Toxicity to the Host Strain and Plasmid Instability
Upon transforming your Box Operon construct, you get very few colonies, or the colonies that grow do so slowly. Subsequent plasmid preparations yield incorrect or rearranged plasmids.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Extreme Protein Toxicity | The basal expression of one or both Box proteins is highly toxic, selecting for cells that have lost or mutated the plasmid. Solution: Use a host strain and vector system with the tightest possible regulation (e.g., Lemo21(DE3) for tunable T7 expression). Always perform cloning and plasmid propagation in a strain that does not permit expression (e.g., a cloning strain like NEB Stable or DH5α, not an expression strain like BL21(DE3)). |
| Metabolic Burden | Overexpression of the operon drains cellular resources, leading to slow growth. Solution: Reduce the inducer concentration and/or lower the induction temperature to decrease the rate of protein synthesis. |
| Plasmid Instability | Large plasmids or those containing repetitive sequences can be unstable. Solution: Use a host strain with a recA mutation to reduce homologous recombination. Ensure the vector is stable in the host. |
Frequently Asked Questions (FAQs)
Q1: How does the position of a gene within the Box Operon affect its expression level?
A1: In many bacterial operons, there is a natural polarity of expression where genes located closer to the promoter (proximal) are transcribed and translated more robustly than genes located further downstream (distal). This is often due to factors like premature transcription termination or differences in mRNA stability along the polycistronic transcript. Therefore, you can expect boxA to be expressed at a higher level than boxB if the gene order is promoter-boxA-boxB. If a specific stoichiometric ratio of the proteins is required, you may need to reorder the genes or tune the translational strength of each gene by modifying their RBS sequences.
Q2: What is the best method to introduce a point mutation into the operator region of the Box Operon?
A2: Site-directed mutagenesis (SDM) is the most precise method for this purpose. The recommended approach is to use a whole-plasmid, PCR-based method with high-fidelity DNA polymerase. This involves designing a pair of complementary primers that contain the desired mutation. These primers are used to amplify the entire plasmid. The original, non-mutated template DNA is then digested using the DpnI enzyme, which specifically targets methylated DNA (the template), leaving behind the newly synthesized, mutated plasmid.
Q3: How can I quantitatively measure the expression of boxA and boxB?
A3: There are several methods, each with its own advantages:
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the amount of boxA and boxB mRNA transcripts. It is highly sensitive and provides a direct measure of transcriptional activity.
-
Reporter Gene Fusions: You can fuse the promoter and regulatory regions of the Box Operon to a reporter gene like lacZ (encoding β-galactosidase) or gfp (encoding Green Fluorescent Protein). The activity of the reporter protein can then be easily measured and serves as a proxy for the transcriptional activity of the operon.
-
Western Blotting: This technique uses antibodies to detect and quantify the amount of BoxA and BoxB proteins, providing a direct measure of protein levels.
-
Quantitative Mass Spectrometry: This provides the most accurate quantification of protein levels but requires specialized equipment and expertise.
Data Presentation
Table 1: Effect of RBS Modification on BoxB Expression
This table shows hypothetical data from an experiment where the RBS of the boxB gene was modified to improve expression. A reporter gene (gfp) was placed downstream of boxB to quantify relative expression levels.
| Construct | RBS Sequence (5' to 3') | Relative Fluorescence Units (RFU) | Fold Change |
| Wild-Type Box Operon | AGGAGA | 150 ± 20 | 1.0 |
| RBS Mutant 1 | UAAAAU | 35 ± 10 | 0.23 |
| RBS Mutant 2 (Optimized) | AAAGAGAGAAAA | 1250 ± 90 | 8.33 |
Data are represented as mean ± standard deviation from three biological replicates.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the Box Operon Operator
This protocol describes the introduction of a point mutation into the operator sequence using a whole-plasmid PCR method.
Materials:
-
High-fidelity DNA polymerase (e.g., Q5 or PfuUltra)
-
Plasmid DNA containing the Box Operon (template)
-
Custom mutagenic primers (forward and reverse, complementary)
-
DpnI restriction enzyme
-
dNTPs
-
High-efficiency competent E. coli cells (for cloning, e.g., DH5α)
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 10 µL 5x polymerase buffer, 1 µL template plasmid (5-50 ng), 1.25 µL each of forward and reverse primer (10 µM), 1 µL dNTPs (10 mM), 1 µL high-fidelity polymerase, and nuclease-free water to 50 µL.
-
Run the PCR with an extension time of ~30 seconds per kb of plasmid length for 18-25 cycles.
-
-
Template Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
Transformation: Transform 5 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight at 37°C.
-
Verification: Pick several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the mutation by Sanger sequencing.
Protocol 2: Quantification of Box Operon Expression via qRT-PCR
This protocol provides a method to measure the relative abundance of boxA mRNA transcripts.
Materials:
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for boxA and a reference gene (e.g., rpoB)
Procedure:
-
Cell Culture and Induction: Grow your bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6). Collect a "time zero" sample. Add your inducer and collect samples at desired time points. Immediately stabilize the RNA (e.g., by using an RNA stabilization reagent or flash-freezing).
-
RNA Isolation: Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample, including primers for the target gene (boxA) and the reference gene. Include no-template and no-reverse-transcriptase controls.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of boxA using the ΔΔCt method, normalizing the expression to the reference gene.
Visualizations
Caption: Negative inducible regulation of the hypothetical Box Operon.
Caption: Experimental workflow for cloning the Box Operon.
Caption: A logical guide for troubleshooting low protein expression.
References
Technical Support Center: Substrate Inhibition in Benzoyl-CoA Dioxygenase Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating substrate inhibition in benzoyl-CoA dioxygenase kinetics.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of benzoyl-CoA dioxygenase?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction catalyzed by benzoyl-CoA dioxygenase decreases at high concentrations of its substrate, benzoyl-CoA. Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the reaction rate increases to a peak and then declines as the substrate concentration is further elevated.
Q2: What is the proposed mechanism for substrate inhibition in dioxygenases?
A2: While the specific mechanism for benzoyl-CoA dioxygenase has not been definitively established in the literature, a plausible model, based on studies of other dioxygenases like indoleamine 2,3-dioxygenase, involves a shift in the binding order of substrates.[1]
-
At low benzoyl-CoA concentrations: Oxygen (O₂) likely binds to the enzyme first, followed by benzoyl-CoA, leading to a productive ternary complex and product formation.
-
At high benzoyl-CoA concentrations: Benzoyl-CoA may bind to the enzyme first. This can lead to a less favorable binding of O₂ or the formation of a non-productive or less productive enzyme-substrate-substrate complex, thereby reducing the overall reaction rate.[1]
Q3: Why is it important to characterize substrate inhibition?
A3: Understanding substrate inhibition is crucial for several reasons:
-
Accurate Kinetic Modeling: It allows for the development of accurate models of enzyme behavior, which is essential for predicting reaction rates under various conditions.
-
Experimental Design: Awareness of substrate inhibition helps in designing experiments with optimal substrate concentrations to avoid misinterpretation of results.
-
In Vivo Relevance: In biological systems, local concentrations of metabolites can be high. Substrate inhibition might be a physiological mechanism for regulating metabolic pathways.
-
Drug Development: For professionals in drug development, understanding all aspects of an enzyme's kinetics, including atypical behaviors like substrate inhibition, is critical when the enzyme is a therapeutic target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in reaction rate at high substrate concentrations. | Substrate inhibition is occurring. | 1. Perform a wider range of substrate concentrations in your assay to fully characterize the inhibition. 2. Fit your data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition equation) to determine the kinetic parameters, including the inhibition constant (Ki). |
| High variability in kinetic data. | 1. Instability of benzoyl-CoA. 2. Inconsistent pipetting, especially of viscous solutions. 3. Temperature fluctuations during the assay. | 1. Prepare benzoyl-CoA solutions fresh and keep them on ice. 2. Use calibrated pipettes and ensure thorough mixing. 3. Use a temperature-controlled spectrophotometer or water bath. |
| Low enzyme activity. | 1. Enzyme degradation. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Absence or low concentration of the necessary cosubstrate, NADPH. | 1. Purify the enzyme under conditions that maintain its stability and store it appropriately.[2][3][4] 2. Optimize the buffer pH and salt concentration for maximal activity. 3. Ensure NADPH is present in saturating concentrations. |
| Precipitation in the assay mixture at high substrate concentrations. | The solubility limit of benzoyl-CoA or other components may have been exceeded. | 1. Determine the solubility limit of your substrates in the assay buffer. 2. If necessary, use a small amount of a compatible co-solvent, ensuring it does not affect enzyme activity. |
Quantitative Data
| Parameter | Description | Illustrative Value |
| Vmax | Maximum reaction velocity | 150 µmol/min/mg |
| Km | Michaelis constant for benzoyl-CoA | 25 µM |
| Ki | Inhibition constant for benzoyl-CoA | 200 µM |
Note: The apparent Km for benzoyl-CoA in the related enzyme, benzoyl-CoA reductase, has been reported to be around 15 µM.
Experimental Protocols
Spectrophotometric Assay for Benzoyl-CoA Dioxygenase Activity
This protocol is based on assays for related enzymes that also consume NADPH, allowing the reaction to be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified benzoyl-CoA dioxygenase
-
Benzoyl-CoA stock solution
-
NADPH stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes or microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a saturating concentration of NADPH (e.g., 200 µM).
-
Equilibrate the mixture to the desired assay temperature (e.g., 30 °C).
-
Initiate the reaction by adding a small volume of the enzyme solution and mix thoroughly.
-
Monitor the background rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm for a few minutes.
-
Start the main reaction by adding varying concentrations of benzoyl-CoA. For substrate inhibition studies, a wide range of concentrations is recommended (e.g., 5 µM to 500 µM).
-
Record the decrease in absorbance at 340 nm over time. The initial linear rate corresponds to the enzyme activity.
-
Calculate the reaction rate using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Plot the reaction rate against the benzoyl-CoA concentration to observe the kinetic profile.
Visualizations
Caption: Proposed mechanism for substrate inhibition.
Caption: Experimental workflow for kinetic analysis.
References
Technical Support Center: Mass Spectrometric Detection of Epoxybenzoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric detection of epoxybenzoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of epoxybenzoyl-CoA, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Epoxybenzoyl-CoA | 1. Analyte Instability: Acyl-CoA thioesters, including epoxybenzoyl-CoA, are susceptible to degradation, particularly through hydrolysis.[1][2] This can be exacerbated by non-optimal pH, temperature, and prolonged storage. | - Ensure samples are processed quickly and kept on ice or at 4°C.[1] - For long-term storage, freeze extracts at -80°C.[1] - Use acidic conditions (e.g., 10% trichloroacetic acid) for extraction and reconstitution to improve stability.[3] - Minimize freeze-thaw cycles.[3] |
| 2. Suboptimal Ionization: Inefficient ionization of epoxybenzoyl-CoA in the mass spectrometer source. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Epoxybenzoyl-CoA, like other acyl-CoAs, can be detected in both positive and negative ion modes. If positive mode yields low signal, try negative ion mode.[4] | |
| 3. Poor Chromatographic Peak Shape: Co-elution with interfering substances or interaction with the column can lead to broad or tailing peaks. | - Use a reversed-phase C18 column, which is commonly employed for acyl-CoA separation. - Incorporate an ion-pairing reagent (e.g., triethylamine (B128534) or ammonium (B1175870) acetate) in the mobile phase to improve peak shape.[4] | |
| Unexpected Peaks or Artifacts | 1. In-Source Fragmentation: Epoxybenzoyl-CoA can fragment within the ion source, leading to the appearance of characteristic fragment ions in the full scan mass spectrum. The most common in-source fragments for acyl-CoAs are the neutral loss of the 5'-phospho-ADP moiety (507 Da) and the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.[1] | - Reduce the in-source collision energy or other source parameters that can induce fragmentation. - While sometimes problematic, in-source fragmentation can also be used intentionally to generate characteristic ions for screening purposes.[1] |
| 2. Adduct Formation: The analyte may form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). | - Use high-purity solvents and reagents to minimize salt contamination. - If adducts are consistently observed, they can be used for quantification, but it's crucial to ensure their formation is reproducible. | |
| 3. Presence of Isobaric Compounds: Other molecules with the same nominal mass as epoxybenzoyl-CoA may be present in the sample. | - Utilize high-resolution mass spectrometry (HRMS) to differentiate between epoxybenzoyl-CoA and isobaric interferences based on their exact masses. - Optimize chromatographic separation to resolve isobaric compounds. | |
| Difficulty Confirming Analyte Identity | 1. Lack of Characteristic Fragmentation: Insufficient collision energy in MS/MS experiments may not produce the expected fragment ions. | - Optimize collision energy (e.g., HCD or CID) to induce the characteristic fragmentation of the Coenzyme A moiety. - Look for the key fragment ion at m/z 428.0365 and the neutral loss of 506.9952 Da in positive ion mode.[1] |
| 2. Ambiguous Fragmentation Pattern: The fragmentation spectrum may be complex or contain unexpected ions. | - Compare the experimental fragmentation pattern with that of a reference standard if available. - The fragmentation of benzoyl-CoA shows characteristic fragments at m/z 410.1, 428.1, and 508.1, which are attributed to the adenylate-containing part of CoA. The epoxidated form will share these fragments.[5] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for epoxybenzoyl-CoA in the literature, this table provides a list of common adducts and fragments that researchers should be aware of during data analysis. The exact mass of epoxybenzoyl-CoA ([C28H40N7O18P3S]) is approximately 887.13 g/mol .
| Ion Species | Formula | Mass Shift (Da) | Expected m/z (Positive Ion Mode) | Notes |
| Protonated Molecule | [M+H]⁺ | +1.0073 | 888.137 | The primary ion for quantification. |
| Sodium Adduct | [M+Na]⁺ | +22.9892 | 910.119 | A common adduct in ESI-MS. |
| Potassium Adduct | [M+K]⁺ | +39.0983 | 926.225 | Another common adduct. |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0338 | 905.171 | Can be intentionally formed by using ammonium acetate (B1210297) in the mobile phase. |
| In-Source Fragment (Neutral Loss) | [M+H-507]⁺ | -506.9957 | 381.141 | Corresponds to the loss of the 5'-phospho-ADP moiety. For benzoyl-CoA, a fragment at 365.2 is observed, and for the epoxidated form, a fragment at 381.2 is expected.[5] |
| In-Source Fragment (Key Ion) | C₁₀H₁₄N₅O₁₀P₂⁺ | - | 428.037 | The characteristic adenosine 3',5'-diphosphate fragment.[1][5] |
Experimental Protocols
Sample Preparation for Epoxybenzoyl-CoA Analysis
This protocol is a generalized procedure based on methods for other acyl-CoAs and should be optimized for specific experimental conditions.
-
Cell Lysis and Extraction:
-
Harvest cells and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Lyse the cells in a cold extraction solvent (e.g., 10% trichloroacetic acid in water).
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet protein and cell debris.[3]
-
-
Sample Cleanup (Optional but Recommended):
-
Transfer the supernatant to a new tube.
-
For samples with high salt or other interfering substances, a solid-phase extraction (SPE) step may be necessary.
-
-
Sample Reconstitution:
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS method (e.g., water or a low percentage of organic solvent).[1]
-
LC-MS/MS Method for Epoxybenzoyl-CoA Detection
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS for initial detection and targeted MS/MS (or parallel reaction monitoring, PRM) for quantification and confirmation.
-
Precursor Ion: m/z 888.14 for [M+H]⁺.
-
Product Ions (for MS/MS): Target the characteristic fragment at m/z 428.04 and the product ion resulting from the neutral loss of 507 Da (m/z 381.14).[1][5]
-
Collision Energy: Optimize to maximize the signal of the desired product ions.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in the mass spectrometric detection of epoxybenzoyl-CoA.
Caption: The aerobic metabolic pathway for the degradation of benzoate, highlighting the central role of epoxybenzoyl-CoA.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most characteristic mass spectral features of epoxybenzoyl-CoA?
A1: Like other acyl-CoAs, epoxybenzoyl-CoA is expected to exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID). The most reliable identifiers are the fragment ion at m/z 428.0365, corresponding to the adenosine 3',5'-diphosphate portion of the molecule, and a neutral loss of 506.9952 Da, representing the 5'-phospho-ADP moiety.[1] Additionally, a fragment ion at m/z 381.2, which includes the epoxybenzoyl group, is anticipated.[5]
Q2: My epoxybenzoyl-CoA signal degrades over time in the autosampler. How can I prevent this?
A2: Acyl-CoA thioesters are known to be unstable.[1][2] To minimize degradation in the autosampler, maintain the sample compartment at a low temperature (e.g., 4°C). If significant degradation still occurs, consider using a more acidic reconstitution solvent or performing a fresh extraction immediately before analysis. Minimizing the time between sample preparation and injection is crucial.
Q3: I see a peak at m/z 910.12. What is it?
A3: A peak at m/z 910.12 is likely the sodium adduct of epoxybenzoyl-CoA ([M+Na]⁺). The mass difference between this peak and the expected protonated molecule ([M+H]⁺ at m/z 888.14) is approximately 21.98 Da, which corresponds to the mass difference between a sodium ion and a proton. The presence of sodium adducts is common in electrospray ionization.
Q4: Can I distinguish epoxybenzoyl-CoA from other isomers using mass spectrometry?
A4: Distinguishing between isomers by mass spectrometry alone can be challenging as they have the same mass and may produce similar fragment ions. However, isomers can often be separated chromatographically. Developing a robust LC method with sufficient resolving power is key to differentiating and accurately quantifying isomers.
Q5: What is "in-source fragmentation," and how does it affect my analysis?
A5: In-source fragmentation (or in-source decay) is the breakdown of an analyte within the ionization source of the mass spectrometer before mass analysis.[8][9] For epoxybenzoyl-CoA, this can lead to the appearance of its characteristic fragment ions (e.g., m/z 428.04) in a full scan mass spectrum, which can be mistaken for other compounds. While this can complicate interpretation, it can also be a useful tool for identifying potential acyl-CoA compounds in a complex mixture. The extent of in-source fragmentation can be controlled by adjusting the ion source parameters, such as cone voltage or capillary exit voltage.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coenzyme A-dependent Aerobic Metabolism of Benzoate via Epoxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with 2,3-Epoxybenzoyl-CoA
This guide provides troubleshooting advice, frequently asked questions, and protocols for researchers using 2,3-epoxybenzoyl-CoA in enzymatic studies. Due to its reactive epoxide ring and thioester linkage, this molecule requires careful handling to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, storage, and use of this compound.
Q1: My enzymatic assay shows high background signal or non-reproducible kinetics. What could be the cause?
A1: High background or variable results often stem from the instability of this compound. Several factors could be at play:
-
Spontaneous Hydrolysis: The epoxide ring and the thioester bond are susceptible to hydrolysis, especially at non-neutral pH. This releases Coenzyme A and other degradation products that can interfere with your assay.
-
Non-Enzymatic Reactions: this compound is a reactive acyl-CoA species.[1][2] It can non-enzymatically acylate proteins by reacting with nucleophilic residues like lysine, leading to enzyme inhibition or modification of other proteins in your sample.[1] This reactivity is often pH-dependent, increasing at higher pH values.[1]
-
Contaminants: Impurities from the synthesis process can inhibit your enzyme or contribute to background signal. Ensure the compound is highly pure before use.
Troubleshooting Steps:
-
Verify Substrate Integrity: Before each experiment, check the purity of your this compound stock via HPLC.
-
Optimize pH: Maintain your assay buffer at a pH where the substrate is most stable, ideally between 6.0 and 7.0. Avoid highly acidic or basic conditions.
-
Run Control Reactions: Include a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation or reaction. Subtract this rate from your enzymatic reaction rate.
-
Minimize Incubation Times: Prepare your reaction mixtures immediately before use and minimize pre-incubation times to reduce the chance of degradation.[3]
Q2: I am having trouble synthesizing this compound. What are the critical steps?
A2: Synthesis can be challenging due to the compound's reactivity. A common chemical approach involves activating the carboxylic acid of 2,3-epoxybenzoic acid and then reacting it with Coenzyme A.
Critical Considerations:
-
Anhydrous Conditions: The activation step is sensitive to water. Ensure all solvents and glassware are rigorously dried.
-
Choice of Activating Agent: Using an agent like N,N'-carbonyldiimidazole (CDI) to form an imidazolide (B1226674) intermediate is a standard method.
-
Stoichiometry: A slight excess of the activated acid can be used to drive the reaction with CoA to completion.
-
Purification: Immediate purification after the reaction is crucial to remove unreacted starting materials and byproducts.
Q3: What is the best way to purify and store this compound?
A3: Proper purification and storage are essential for maintaining the compound's integrity.
-
Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying acyl-CoAs. A gradient of an acidic aqueous buffer (e.g., phosphoric acid or ammonium (B1175870) acetate) and acetonitrile (B52724) is typically used. Solid-Phase Extraction (SPE) can also be used for initial cleanup.
-
Storage: For long-term storage, lyophilize the purified this compound and store it as a powder at -80°C. For short-term storage, prepare small aliquots of a concentrated stock solution in a buffer at pH 6.0 and store at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Condition | Recommended Action | Rationale |
| pH | < 6.0 | Avoid | Risk of acid-catalyzed hydrolysis of the epoxide and thioester. |
| 6.0 - 7.0 | Optimal | Range of best stability for most thioesters. | |
| > 7.5 | Avoid | Increased rate of base-catalyzed thioester hydrolysis and non-enzymatic acylation of proteins. | |
| Temperature | -80°C | Optimal | Long-term storage for lyophilized powder or buffered aliquots. |
| -20°C | Acceptable | Short-term storage (days to weeks). | |
| 4°C | Not Recommended | Significant degradation can occur within hours to days. | |
| Room Temp | Avoid | Rapid degradation expected. | |
| Freeze-Thaw | Multiple Cycles | Avoid | Leads to degradation. Prepare single-use aliquots. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound (Adapted from similar compounds)
This protocol is a generalized procedure and may require optimization. It is based on the synthesis of other hydroxycinnamic acid CoA esters.
Materials:
-
2,3-epoxybenzoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (lithium or sodium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous ethyl acetate (B1210297)
-
Sodium bicarbonate solution (5% w/v)
-
Ammonium acetate buffer (pH 6.0)
Procedure:
-
Activation: Dissolve 2,3-epoxybenzoic acid in anhydrous THF. Add CDI (1.1 equivalents) and stir under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours to form the imidazolide intermediate.
-
Thioester Formation: In a separate flask, dissolve Coenzyme A in a 5% sodium bicarbonate solution. Slowly add the activated 2,3-epoxybenzoyl-imidazolide solution to the CoA solution with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC or TLC.
-
Quenching & Extraction: Once the reaction is complete, terminate it by extracting the mixture with ethyl acetate three times to remove unreacted imidazolide and other organic impurities.
-
Purification: The aqueous phase containing the this compound is then purified by RP-HPLC.
Protocol 2: RP-HPLC Purification of this compound
System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector at ~260 nm (for the adenine (B156593) part of CoA) and a secondary wavelength appropriate for the benzoyl moiety.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Load the aqueous sample from the synthesis step.
-
Elute the compound using a linear gradient, for example, from 5% to 40% Mobile Phase B over 30 minutes.
-
Collect fractions and identify those containing the pure product by UV absorbance.
-
Immediately freeze the pure fractions and lyophilize for storage.
Visualizations
Below are diagrams illustrating key workflows and concepts related to working with this compound.
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common enzymatic assay issues.
Caption: Pathways affecting this compound in an experimental setting.
References
Validation & Comparative
A Comparative Guide to Aromatic Compound Degradation: The 2,3-Epoxybenzoyl-CoA Pathway vs. the β-Ketoadipate Pathway
For researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and bioremediation, understanding the diverse strategies microbes employ to degrade aromatic compounds is of paramount importance. Two key aerobic pathways for the catabolism of benzoate (B1203000) and related aromatic molecules are the well-established β-ketoadipate pathway and the more recently elucidated 2,3-epoxybenzoyl-CoA pathway. This guide provides an objective comparison of these two pathways, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the metabolic routes.
Overview of the Pathways
The β-ketoadipate pathway is a widely distributed and highly conserved catabolic route found in a vast array of soil bacteria and fungi.[1][2] It is a convergent pathway that funnels a variety of aromatic compounds into two central intermediates, protocatechuate and catechol, before cleaving the aromatic ring via oxygen-dependent dioxygenases.[1][3] These branches then converge to form β-ketoadipate, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.[3][4]
In contrast, the This compound pathway represents an alternative aerobic strategy for benzoate degradation. A key distinguishing feature of this pathway is the initial activation of benzoate to benzoyl-CoA, followed by a non-oxygenolytic, hydrolytic cleavage of the aromatic ring.[5][6] This pathway is characterized by the formation of a this compound intermediate and the involvement of coenzyme A (CoA) thioesters throughout the process.[5][7]
Comparative Analysis
While direct, side-by-side quantitative comparisons of the two pathways under identical conditions are limited in the current literature, a comparative analysis can be drawn from their fundamental biochemical differences and available data on their individual components.
Stoichiometry and Energetics:
A significant difference lies in their oxygen requirement. The β-ketoadipate pathway utilizes two molecules of O₂ for the initial ring activation and cleavage of benzoate. In contrast, the this compound pathway requires only one molecule of O₂ per molecule of benzoate.[5] This suggests that the this compound pathway may be more efficient in oxygen-limited environments.
| Feature | This compound Pathway | β-Ketoadipate Pathway (Catechol Branch) |
| Starting Substrate | Benzoate | Benzoate |
| Initial Activation | Conversion to Benzoyl-CoA | Dihydroxylation to Catechol |
| Oxygen Requirement | 1 O₂ | 2 O₂ |
| Ring Cleavage | Non-oxygenolytic (Hydrolytic) | Oxygenolytic (Intradiol cleavage) |
| Key Intermediates | CoA thioesters (e.g., this compound) | Free acids (e.g., cis,cis-Muconate) |
| End Products | Succinyl-CoA, Acetyl-CoA, Formate | Succinyl-CoA, Acetyl-CoA |
Enzyme Kinetics:
Quantitative data on the kinetic parameters of the key enzymes in both pathways have been reported in various studies. However, it is crucial to note that these values were often determined under different experimental conditions (e.g., organism, pH, temperature), making a direct comparison challenging. The following tables summarize some of the available data.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |
| Benzoate-CoA ligase | Azoarcus evansii | Benzoate | 50 | 1.5 | [7] |
| Benzoyl-CoA 2,3-epoxidase (BoxB) | Azoarcus evansii | Benzoyl-CoA | N/A | N/A | [6] |
| This compound dihydrolase (BoxC) | Azoarcus evansii | This compound | N/A | N/A | [7] |
Table 2: Kinetic Parameters of Key Enzymes in the β-Ketoadipate Pathway
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |
| Catechol 1,2-dioxygenase | Pseudomonas sp. | Catechol | 2.5 | 1.438 µM/min | |
| Protocatechuate 3,4-dioxygenase | Pseudomonas putida | Protocatechuate | 10 | 205.63 | |
| cis,cis-Muconate cycloisomerase | Pseudomonas putida | cis,cis-Muconate | 40 | N/A | [8] |
| β-Ketoadipate:succinyl-CoA transferase | Sinorhizobium meliloti | β-Ketoadipate | N/A | N/A | [9] |
Note: The units for V_max_ may vary between studies.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the sequence of reactions in each pathway.
Caption: The this compound pathway for aerobic benzoate degradation.
Caption: The convergent β-ketoadipate pathway with its protocatechuate and catechol branches.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic pathways. Below are summaries of protocols for assaying key enzymes from both pathways.
1. Assay for Benzoyl-CoA Synthetase Activity (this compound Pathway)
-
Principle: The formation of benzoyl-CoA from benzoate and CoA is coupled to the hydrolysis of ATP to AMP and pyrophosphate. The reaction can be monitored spectrophotometrically by coupling the production of AMP to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, MgCl₂, ATP, CoA, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, lactate dehydrogenase, and the cell extract or purified enzyme.
-
Procedure: The reaction is initiated by the addition of benzoate, and the decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reference: [7]
2. Assay for Catechol 1,2-Dioxygenase Activity (β-Ketoadipate Pathway)
-
Principle: Catechol 1,2-dioxygenase catalyzes the conversion of catechol to cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.
-
Reaction Mixture: The reaction mixture typically contains a suitable buffer (e.g., phosphate (B84403) or Tris-HCl), the enzyme source (cell-free extract or purified enzyme), and catechol as the substrate.
-
Procedure: The reaction is initiated by the addition of catechol, and the increase in absorbance at 260 nm is measured over time. The rate of cis,cis-muconic acid formation can be calculated using its molar extinction coefficient.
3. Assay for Protocatechuate 3,4-Dioxygenase Activity (β-Ketoadipate Pathway)
-
Principle: This enzyme catalyzes the cleavage of protocatechuate to form β-carboxy-cis,cis-muconate. The reaction can be monitored by the consumption of oxygen using an oxygen electrode or by spectrophotometrically following the formation of the product, although the latter is less common for routine assays. A more common spectrophotometric assay follows the decrease in protocatechuate concentration at 290 nm.
-
Reaction Mixture: The assay mixture usually contains a buffer (e.g., Tris-HCl), the substrate protocatechuate, and the enzyme solution.
-
Procedure: The reaction is started by adding the enzyme, and the rate of oxygen consumption or the change in absorbance at the appropriate wavelength is recorded.
Experimental Workflow for Comparative Analysis:
To conduct a direct comparative analysis of the two pathways, a comprehensive experimental workflow would be required. The following diagram outlines a logical approach for such an investigation.
Caption: A proposed workflow for the comparative analysis of the two degradation pathways.
Conclusion
The this compound and the β-ketoadipate pathways represent two distinct and elegant solutions evolved by microorganisms for the aerobic degradation of aromatic compounds. The β-ketoadipate pathway is a widespread, oxygen-intensive strategy, while the this compound pathway offers a more oxygen-economical alternative through the use of CoA-activated intermediates and a non-oxygenolytic ring cleavage.
While a comprehensive, direct quantitative comparison of their overall performance is an area ripe for future research, the existing data on their stoichiometry, enzyme kinetics, and regulatory mechanisms provide a solid foundation for understanding their respective advantages and potential applications in bioremediation and biocatalysis. The choice of which pathway is more "efficient" is likely context-dependent, relying on factors such as oxygen availability and the specific metabolic background of the host organism. Further research employing standardized comparative experimental workflows will be invaluable in fully elucidating the relative merits of these fascinating metabolic routes.
References
- 1. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]
- 2. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 4. Enzyme Activity Measurement of Protocatechuate 3,4-Dioxygenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
A Comparative Guide to Aerobic and Anaerobic Benzoate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a model for understanding the microbial catabolism of aromatic hydrocarbons. Its degradation is a critical process in the global carbon cycle and has significant implications for bioremediation and industrial biotechnology. Microorganisms have evolved distinct strategies to metabolize benzoate depending on the availability of oxygen. This guide provides a detailed comparison of the aerobic and anaerobic benzoate degradation pathways, supported by experimental data and methodologies.
Overview of Degradation Strategies
Microbial degradation of benzoate primarily occurs through three major pathways:
-
Classical Aerobic Pathway: This pathway utilizes molecular oxygen as a cosubstrate for oxygenase enzymes to hydroxylate and subsequently cleave the aromatic ring.[1]
-
Anaerobic Pathway: In the absence of oxygen, bacteria employ a reductive strategy. Benzoate is first activated to benzoyl-CoA, followed by dearomatization of the benzene (B151609) ring and eventual hydrolytic ring cleavage.[1][2]
-
Hybrid Aerobic Pathway: Some bacteria utilize a hybrid pathway that incorporates features of both aerobic and anaerobic strategies. It begins with the CoA-dependent activation of benzoate, similar to the anaerobic pathway, but the dearomatization step requires molecular oxygen.[1]
Quantitative Comparison of Degradation Rates
The efficiency of benzoate degradation is significantly influenced by the presence or absence of oxygen. Aerobic degradation is generally faster and more efficient. The following table summarizes key quantitative data from studies on microbial benzoate degradation under different redox conditions.
| Parameter | Aerobic Conditions | Anaerobic Conditions | Source Organism(s) | Reference(s) |
| Degradation Rate | High | Low | Mixed microbial communities, Pseudomonas aeruginosa | [3][4] |
| Anoxic Benzoate Uptake Rate (AnBUR) | N/A | 1.08 - 2.37 mg benzoate COD/(g biomass min) | Mixed microbial communities | [3] |
| Enzyme Stability (Aerobically grown biomass) | Stable for up to 8h | Rapid loss of activity (retaining <20% after 8h) | Mixed microbial communities | [3][5] |
| Enzyme Stability (Anoxically grown biomass) | 20% loss of initial activity in the first 2h, then stable | Stable for up to 8h | Mixed microbial communities | [3][5] |
Signaling Pathways
The degradation of benzoate is a tightly regulated process at the genetic level. In many bacteria, the expression of the genes encoding the catabolic enzymes is controlled by transcriptional regulators that respond to the presence of benzoate or its intermediates.
Cross-Regulation of Aerobic and Anaerobic Pathways
Interestingly, there is evidence of cross-regulation between the aerobic and anaerobic benzoate degradation pathways. For instance, in the β-proteobacterium Azoarcus sp., the transcriptional regulators for the aerobic (box genes) and anaerobic (bzd genes) pathways, BoxR and BzdR respectively, exhibit significant sequence identity. Both regulators are responsive to the inducer molecule benzoyl-CoA, which is a central intermediate in both pathways. This sophisticated regulatory network allows bacteria to adapt their metabolic machinery to fluctuating oxygen levels in the environment.[1]
Visualizing the Degradation Pathways
The following diagrams illustrate the key steps in the aerobic and anaerobic benzoate degradation pathways.
Experimental Protocols
Accurate measurement of benzoate degradation and the activity of key enzymes is crucial for studying these pathways. Below are detailed methodologies for key experiments.
Measuring Benzoate Degradation Rate
This protocol outlines the steps to determine the rate of benzoate degradation by a microbial culture.
Methodology:
-
Culture Growth: Cultivate the microbial strain in a minimal medium with benzoate as the sole carbon source under either aerobic or anaerobic conditions.
-
Cell Preparation: Harvest cells in the exponential growth phase by centrifugation, wash them with a buffer (e.g., phosphate (B84403) buffer) to remove residual medium components, and resuspend them in the fresh minimal medium without a carbon source.
-
Degradation Assay: Initiate the assay by adding a known concentration of benzoate to the cell suspension. Incubate the cultures under the desired conditions (aerobic or anaerobic) with shaking.
-
Sampling: Collect aliquots of the culture at regular time intervals.
-
Sample Processing: Immediately centrifuge the samples to pellet the cells.
-
Quantification: Analyze the concentration of benzoate in the supernatant using High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a mobile phase of acetonitrile (B52724) and acidified water, and detection is performed using a UV detector at approximately 230 nm.[3]
-
Rate Calculation: Plot the benzoate concentration over time and determine the degradation rate from the slope of the linear portion of the curve.
Enzyme Assays
a) Benzoate-CoA Ligase Activity Assay:
This enzyme catalyzes the initial activation of benzoate in the anaerobic pathway. Its activity can be measured spectrophotometrically by coupling the reaction to the oxidation of NADH.
Principle: The formation of AMP during the ligation reaction is coupled to the phosphorylation of ADP by myokinase, followed by the pyruvate (B1213749) kinase-catalyzed formation of pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[6]
b) Catechol 2,3-Dioxygenase Activity Assay:
This is a key ring-cleavage enzyme in the aerobic pathway.
Principle: The activity is determined by measuring the rate of formation of the yellow product, 2-hydroxymuconic semialdehyde, from catechol. The increase in absorbance is monitored spectrophotometrically at 375 nm.[4]
c) Benzoyl-CoA Reductase Activity Assay:
This is the key enzyme for dearomatization in the anaerobic pathway.
Principle: The activity of this oxygen-sensitive enzyme is typically measured in an anaerobic chamber. The assay monitors the reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen, which is coupled to the oxidation of a low-potential electron donor like titanium(III) citrate (B86180) in the presence of benzoyl-CoA. The change in absorbance of the electron acceptor is followed spectrophotometrically.[4]
References
- 1. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of cyclic aerobic-anoxic conditions on biodegradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic and anoxic biodegradation of benzoate: stability of biodegradative capability under endogenous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Bacterial Benzoate Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a carbon and energy source for a diverse range of bacteria. The metabolic pathways bacteria employ to degrade benzoate are varied, reflecting adaptations to different environmental conditions, particularly the presence or absence of oxygen. Understanding the comparative genomics of these pathways is crucial for applications in bioremediation, biocatalysis, and drug development, where microbial enzymes involved in aromatic metabolism can be targeted or harnessed. This guide provides an objective comparison of the aerobic, anaerobic, and hybrid benzoate metabolic pathways in bacteria, supported by experimental data.
Overview of Benzoate Metabolic Strategies in Bacteria
Bacteria have evolved three primary strategies for the degradation of benzoate:
-
Aerobic Pathways: In the presence of oxygen, bacteria typically employ dioxygenases to hydroxylate the aromatic ring of benzoate, leading to the formation of catechol or protocatechuate. These intermediates are then funneled into the β-ketoadipate pathway for ring cleavage and subsequent metabolism to central intermediates like succinyl-CoA and acetyl-CoA.
-
Anaerobic Pathways: Under anoxic conditions, a completely different set of enzymes is utilized. The anaerobic degradation of benzoate is initiated by the activation of benzoate to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced by the key enzyme benzoyl-CoA reductase, a reaction that requires energy input in the form of ATP. The resulting alicyclic compound is then further metabolized through a series of reactions resembling a modified β-oxidation pathway.
-
Hybrid Aerobic Pathway: Some bacteria possess a "hybrid" pathway that combines features of both aerobic and anaerobic metabolism. This pathway starts with the activation of benzoate to benzoyl-CoA, similar to the anaerobic route. However, the subsequent dearomatization of benzoyl-CoA is catalyzed by an oxygenase, demonstrating a unique adaptation to fluctuating oxygen levels.
Comparative Analysis of Key Enzymes and Genes
The genetic and enzymatic machinery for benzoate degradation varies significantly across different bacterial species and metabolic strategies. Below is a comparative analysis of key components.
Enzyme Kinetic Parameters
The efficiency of metabolic pathways is determined by the kinetic properties of their constituent enzymes. A comparison of the Michaelis constant (Km) and maximum reaction rate (Vmax) for key enzymes provides insights into their substrate affinity and catalytic efficiency.
| Enzyme | Organism | Pathway | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Anaerobic/Hybrid | 25 (for benzoate) | 16.5 | [1] |
| Benzoyl-CoA Reductase | Thauera aromatica | Anaerobic | 15 (for benzoyl-CoA) | 0.55 | [1] |
| Catechol 1,2-Dioxygenase | Pseudomonas putida | Aerobic | 2.5 | 180 | |
| Catechol 1,2-Dioxygenase | Acinetobacter calcoaceticus | Aerobic | 3.0 | 150 | |
| Catechol 2,3-Dioxygenase | Pseudomonas putida | Aerobic | 5.0 | 250 |
Table 1: Comparative Enzyme Kinetic Data for Key Enzymes in Benzoate Metabolism. This table summarizes the reported Km and Vmax values for key enzymes in the aerobic and anaerobic benzoate degradation pathways from different bacterial species.
Homologous Genes in Benzoate Degradation Gene Clusters
The genes encoding the enzymes for benzoate metabolism are often organized in clusters on the bacterial chromosome. Comparing these gene clusters across different species reveals conserved and divergent elements of the pathways.
| Gene/Operon | Rhodopseudomonas palustris (Anaerobic) | Thauera aromatica (Anaerobic) | Azoarcus sp. CIB (Anaerobic/Hybrid) | Putative Function |
| badA / bclA / bzdA | badA | bclA | bzdA | Benzoate-CoA ligase |
| badDEFG / bcrCBAD / bzdNOPQ | badDEFG | bcrCBAD | bzdNOPQ | Benzoyl-CoA reductase |
| badI / - / bzdR | - | - | bzdR | Transcriptional regulator |
| badH / dch / bzdS | badH | dch | bzdS | Dienoyl-CoA hydratase |
| badK / had / bzdT | badK | had | bzdT | Hydroxyacyl-CoA dehydrogenase |
| badC / oah / bzdU | badC | oah | bzdU | Ring-opening hydrolase |
| - / - / boxABC | - | - | boxABC | Benzoyl-CoA oxygenase/epoxidase (Hybrid pathway) |
Table 2: Comparison of Homologous Genes in Anaerobic and Hybrid Benzoate Degradation Pathways. This table highlights the homologous genes found in the benzoate degradation gene clusters of three well-studied bacteria. The different gene nomenclatures used in the literature for genes with the same putative function are shown.
Regulation of Benzoate Metabolic Pathways
The expression of benzoate degradation genes is tightly regulated to ensure that the metabolic machinery is produced only when benzoate or related aromatic compounds are available. This regulation often occurs at the transcriptional level, mediated by specific regulatory proteins.
In anaerobic benzoate degraders like Rhodopseudomonas palustris, the expression of the bad (benzoate degradation) genes is controlled by a complex regulatory network. The transcriptional regulator BadR , a member of the MarR family, acts as an activator in the presence of the inducer molecule, benzoyl-CoA.[2] The expression is also influenced by the oxygen status of the cell, with the Fnr-type regulator AadR mediating anaerobic induction.[2]
In aerobic bacteria such as Pseudomonas putida, the ben and cat gene clusters, responsible for the conversion of benzoate to catechol and its subsequent degradation, are regulated by transcriptional activators like BenR and CatR . These regulators typically bind to specific operator sequences in the promoter regions of their target genes, and their activity is modulated by the presence of benzoate or its metabolites.
Interestingly, in bacteria like Azoarcus sp. that can degrade benzoate both aerobically and anaerobically, there is evidence of cross-regulation between the two pathways. The transcriptional repressors BoxR (for the aerobic hybrid pathway) and BzdR (for the anaerobic pathway) show significant sequence similarity and can act synergistically to control the expression of both box and bzd genes. This intricate regulatory network likely allows the bacterium to efficiently switch between metabolic modes in response to changing oxygen availability.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of bacterial benzoate metabolism.
Bacterial Cultivation for Benzoate Degradation Studies
Objective: To cultivate bacteria on a minimal medium with benzoate as the sole carbon source to induce the expression of benzoate degradation pathways.
Materials:
-
Bacterial strain of interest
-
Minimal salts medium (e.g., M9 medium)
-
Sterile sodium benzoate solution (e.g., 1 M)
-
Sterile trace element solution
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Prepare the minimal salts medium according to the desired formulation and autoclave.
-
Aseptically add the sterile sodium benzoate solution to the cooled medium to the desired final concentration (e.g., 2-5 mM).
-
Add the sterile trace element solution.
-
Inoculate the medium with a fresh overnight culture of the bacterial strain.
-
For aerobic cultivation, incubate the culture at the optimal growth temperature with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration.
-
For anaerobic cultivation, prepare the medium using anaerobic techniques (e.g., degassing with N2/CO2 gas mixture) and incubate in an anaerobic chamber or in sealed bottles with an appropriate electron acceptor (e.g., nitrate (B79036) for denitrifying bacteria).
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Harvest cells for downstream applications (e.g., enzyme assays, RNA extraction) during the mid-exponential growth phase.
Enzyme Assays for Key Benzoate Metabolic Enzymes
4.2.1. Benzoate-CoA Ligase Activity Assay
Principle: The formation of AMP during the ligation of benzoate and CoA is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
Cell-free extract
-
Tris-HCl buffer (pH 8.0)
-
MgCl2, ATP, CoA, NADH, phosphoenolpyruvate
-
Benzoic acid
-
Myokinase, pyruvate kinase, lactate dehydrogenase
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, CoA, NADH, phosphoenolpyruvate, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Add the cell-free extract to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding benzoic acid.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
4.2.2. Benzoyl-CoA Reductase Activity Assay
Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential artificial electron donor, such as reduced methyl viologen. The oxidation of reduced methyl viologen is monitored spectrophotometrically.
Materials:
-
Cell-free extract (prepared under anaerobic conditions)
-
Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Benzoyl-CoA, ATP, MgCl2
-
Methyl viologen
-
Reducing agent (e.g., sodium dithionite)
-
Anaerobic cuvettes and spectrophotometer
Protocol:
-
Perform all steps under strictly anaerobic conditions (e.g., in an anaerobic glove box).
-
Prepare a reaction mixture in an anaerobic cuvette containing the anaerobic buffer, ATP, and MgCl2.
-
Add the cell-free extract and benzoyl-CoA.
-
Reduce methyl viologen with a fresh solution of sodium dithionite (B78146) until a stable blue color is obtained.
-
Initiate the reaction by adding a small volume of the reduced methyl viologen solution.
-
Monitor the decrease in absorbance at the wavelength corresponding to the reduced form of methyl viologen (e.g., 600 nm).
-
Calculate the enzyme activity based on the rate of methyl viologen oxidation.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the relative expression levels of benzoate degradation genes in response to benzoate induction.
Materials:
-
RNAprotect Bacteria Reagent (or similar)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and SYBR Green master mix
-
Gene-specific primers for target and reference genes
Protocol:
-
Harvest bacterial cells from induced (grown with benzoate) and non-induced (grown on a control carbon source) cultures and immediately stabilize the RNA using RNAprotect Bacteria Reagent.
-
Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
Perform qPCR using the synthesized cDNA as a template, SYBR Green master mix, and gene-specific primers for the target benzoate degradation genes and one or more validated reference genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in the benzoate-induced sample relative to the non-induced control.
Visualizing Benzoate Metabolic Pathways and Experimental Workflows
Visual representations are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Aerobic Benzoate Degradation Pathway
Caption: Aerobic degradation of benzoate via the catechol branch of the β-ketoadipate pathway.
Anaerobic Benzoate Degradation Pathway
Caption: Generalized pathway for the anaerobic degradation of benzoate to central metabolites.
Experimental Workflow for Comparative Genomic Analysis
Caption: A typical experimental workflow for the comparative genomic analysis of benzoate metabolism.
Conclusion
The comparative genomic analysis of benzoate metabolic pathways in bacteria reveals a remarkable diversity in the strategies employed for the degradation of this aromatic compound. The clear distinction between aerobic, anaerobic, and hybrid pathways is reflected in the unique sets of genes and enzymes utilized by different bacteria. Understanding the kinetic properties of these enzymes, the organization of their corresponding gene clusters, and the intricate regulatory networks that control their expression is fundamental for harnessing their potential in various biotechnological applications. This guide provides a foundational comparison to aid researchers, scientists, and drug development professionals in this endeavor. Further research, particularly in generating more comprehensive comparative datasets on enzyme kinetics and in vivo gene expression, will continue to deepen our understanding of these important metabolic pathways.
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BadR, a new MarR family member, regulates anaerobic benzoate degradation by Rhodopseudomonas palustris in concert with AadR, an Fnr family member - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Regulation of Aerobic and Anaerobic Benzoate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulatory mechanisms governing the aerobic (box) and anaerobic (bzd or bad) degradation pathways of benzoate (B1203000), a key intermediate in the breakdown of aromatic compounds. Understanding the intricate cross-regulation between these pathways is crucial for applications in bioremediation, metabolic engineering, and drug development, particularly in environments with fluctuating oxygen levels. This document focuses on the well-characterized systems in the bacteria Azoarcus sp. CIB and Rhodopseudomonas palustris, presenting quantitative experimental data, detailed protocols, and visual representations of the regulatory networks.
Overview of Benzoate Degradation Pathways
Bacteria have evolved distinct strategies to catabolize benzoate under aerobic and anaerobic conditions.
-
Aerobic Degradation (Box Pathway): In the presence of oxygen, the box gene cluster encodes a hybrid pathway that activates benzoate to benzoyl-coenzyme A (benzoyl-CoA), followed by an oxygen-dependent ring cleavage.
-
Anaerobic Degradation (Bzd/Bad Pathway): In the absence of oxygen, the bzd (in Azoarcus) or bad (in R. palustris) genes mediate the conversion of benzoate to benzoyl-CoA. The aromatic ring is then reduced by the oxygen-sensitive enzyme benzoyl-CoA reductase before ring cleavage.[1]
A central molecule in both pathways is benzoyl-CoA , which serves as a key metabolic intermediate and a crucial signaling molecule for transcriptional regulation.
Cross-Regulation in Azoarcus sp. CIB: A Synergistic Switch
In the facultative anaerobe Azoarcus sp. CIB, a sophisticated cross-regulatory network ensures an efficient switch between aerobic and anaerobic benzoate metabolism. This regulation is primarily mediated by two homologous transcriptional repressors, BoxR and BzdR.[2][3]
-
BoxR: The specific repressor of the aerobic box genes.
-
BzdR: The specific repressor of the anaerobic bzd genes.
Both regulators belong to a new subfamily of transcriptional regulators and are highly responsive to the intracellular concentration of benzoyl-CoA, which acts as the inducer molecule, alleviating the repression.[2][4]
Quantitative Analysis of Gene Expression
The expression of the box and bzd operons is tightly controlled in response to the presence of benzoate and oxygen. The following table summarizes the ß-galactosidase activity from lacZ reporter fusions to the promoters of the box (PX) and bzd (PN) operons in wild-type Azoarcus sp. CIB and in mutants lacking boxR or bzdR.
| Strain | Growth Condition | Promoter Fusion | ß-Galactosidase Activity (Miller Units) | Fold Induction |
| Wild-type | Aerobic, Glutarate | PX::lacZ | 15 ± 2 | - |
| Aerobic, Benzoate | PX::lacZ | 350 ± 25 | 23.3 | |
| Anaerobic, Glutarate | PN::lacZ | 20 ± 3 | - | |
| Anaerobic, Benzoate | PN::lacZ | 1200 ± 100 | 60.0 | |
| ΔboxR | Aerobic, Glutarate | PX::lacZ | 340 ± 30 | Constitutive |
| Anaerobic, Benzoate | PN::lacZ | 1800 ± 150 | 1.5 (vs. WT) | |
| ΔbzdR | Aerobic, Benzoate | PX::lacZ | 550 ± 40 | 1.6 (vs. WT) |
| Anaerobic, Glutarate | PN::lacZ | 1150 ± 90 | Constitutive |
Data compiled from studies by López-Barragán et al. (2004) and Díaz et al. (2012).
These data highlight that both BoxR and BzdR contribute to the repression of both pathways, with BoxR being the primary repressor of the box genes and BzdR of the bzd genes. The increased expression from the heterologous promoter in the mutant strains demonstrates the cross-regulation.
Regulatory Pathway Diagram
The synergistic regulation by BoxR and BzdR allows Azoarcus sp. CIB to fine-tune the expression of its benzoate degradation pathways in response to both the substrate (benzoate, converted to benzoyl-CoA) and the availability of an external electron acceptor (oxygen).
Caption: Cross-regulation of benzoate degradation in Azoarcus sp. CIB.
Regulation in Rhodopseudomonas palustris: A Multi-tiered Control
Rhodopseudomonas palustris employs a different regulatory strategy involving three key proteins to control its anaerobic benzoate degradation (bad) genes in response to anaerobiosis and the presence of benzoate.
-
AadR: An Fnr family transcriptional activator that responds to anaerobic conditions.
-
BadR: A MarR family transcriptional activator that responds to benzoyl-CoA.
-
BadM: A transcriptional repressor.
Quantitative Analysis of Gene Expression
The expression of the badDEFG operon, which encodes the critical benzoyl-CoA reductase, is induced under anaerobic conditions in the presence of benzoate. The table below shows the ß-galactosidase activity from a chromosomal badE::lacZ fusion in various genetic backgrounds of R. palustris.
| Strain | Growth Condition | ß-Galactosidase Activity (Miller Units) | Fold Induction |
| Wild-type | Aerobic, Succinate | 10 ± 2 | - |
| Anaerobic, Succinate | 200 ± 20 | 20.0 | |
| Anaerobic, Succinate + Benzoate | 1000 ± 90 | 100.0 | |
| ΔaadR | Anaerobic, Succinate + Benzoate | 50 ± 8 | 5.0 |
| ΔbadR | Anaerobic, Succinate + Benzoate | 210 ± 25 | 21.0 |
| ΔaadR ΔbadR | Anaerobic, Succinate + Benzoate | 12 ± 3 | No induction |
| ΔbadM | Anaerobic, Succinate | 950 ± 100 | Constitutive |
Data compiled from studies by Egland and Harwood (1999) and Peres and Harwood (2006).
These results demonstrate that AadR is essential for the anaerobic induction of the bad genes, while BadR is required for the further induction by benzoate. BadM acts as a repressor, and its absence leads to constitutive expression.
Regulatory Pathway Diagram
The hierarchical control by AadR, BadR, and BadM ensures that the energy-intensive and oxygen-sensitive benzoyl-CoA reductase is only produced when necessary.
References
- 1. The effect of diazepam and Ro 15–1788 on extracellular ascorbic acid, DOPAC and 5-HIAA in the striatum of anaesthetized… [ouci.dntb.gov.ua]
- 2. journals.asm.org [journals.asm.org]
- 3. Harwood Lab - Selected Publications [depts.washington.edu]
- 4. BzdR, a repressor that controls the anaerobic catabolism of benzoate in Azoarcus sp. CIB, is the first member of a new subfamily of transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Epoxybenzoyl-CoA Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the epoxybenzoyl-CoA pathway with alternative aromatic degradation routes. It includes supporting experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of this novel metabolic strategy.
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and bioremediation. While aerobic and anaerobic degradation pathways have been extensively studied, the epoxybenzoyl-CoA pathway represents a more recently elucidated, hybrid strategy for the catabolism of benzoate (B1203000) and related compounds. This pathway is particularly significant in microaerophilic environments and is characterized by its unique enzymatic machinery that combines features of both aerobic and anaerobic metabolism.
Pathway Comparison: A Tale of Three Strategies
Bacteria employ three primary strategies for the degradation of benzoate: the classical aerobic pathway (β-ketoadipate pathway), the anaerobic benzoyl-CoA pathway, and the aerobic epoxybenzoyl-CoA pathway. The following table summarizes the key differences between these metabolic routes.
| Feature | Epoxybenzoyl-CoA Pathway | Classical Aerobic Pathway (β-Ketoadipate Pathway) | Anaerobic Benzoyl-CoA Pathway |
| Oxygen Requirement | Aerobic (functions at low oxygen tension) | Strictly Aerobic | Strictly Anaerobic |
| Initial Activation | Benzoate is activated to benzoyl-CoA | Benzoate is hydroxylated | Benzoate is activated to benzoyl-CoA |
| Key Intermediate | 2,3-Epoxybenzoyl-CoA | Catechol or Protocatechuate | Benzoyl-CoA |
| Ring Cleavage Mechanism | Non-oxygenolytic (hydrolytic) | Oxygenolytic (dioxygenase-mediated) | Reductive dearomatization followed by hydrolysis |
| Key Enzymes | Benzoate-CoA ligase, Benzoyl-CoA 2,3-epoxidase (BoxA/BoxB), this compound dihydrolase (BoxC), 3,4-Dehydroadipyl-CoA semialdehyde dehydrogenase (BoxD) | Benzoate dioxygenase, Catechol 1,2-dioxygenase | Benzoate-CoA ligase, Benzoyl-CoA reductase |
| Final Products | Acetyl-CoA, Succinyl-CoA, Formate | Acetyl-CoA, Succinyl-CoA | Acetyl-CoA, CO2 |
| Energy Yield (ATP) | ATP consumed for initial activation | - | 2 ATP consumed by benzoyl-CoA reductase |
| Bacterial Examples | Aromatoleum evansii, Burkholderia xenovorans, Thauera aromatica[1][2][3] | Pseudomonas putida, many other aerobic bacteria | Thauera aromatica, Rhodopseudomonas palustris |
Performance Comparison: Enzyme Kinetics
Direct comparative kinetic data for all key enzymes across the three pathways is not extensively available in the literature. However, available data for representative enzymes highlight fundamental differences in their catalytic strategies.
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | 0.55 µmol min-1 mg-1 | [4] |
| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 U mg-1 | [5] |
| Catechol 1,2-Dioxygenase | Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 µM min-1 | |
| Catechol 1,2-Dioxygenase | Blastobotrys raffinosifermentans | Catechol | 4 | 15.6 s-1 (kcat) |
Experimental Protocols for Pathway Validation
Validating the activity of the epoxybenzoyl-CoA pathway requires a combination of enzymatic assays and analytical techniques to identify key intermediates.
Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB) Activity Assay
This spectrophotometric assay measures the oxidation of NADPH, which is consumed during the epoxidation of benzoyl-CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
FAD (0.1 mM)
-
NADPH (0.3 mM)
-
Benzoyl-CoA (0.1 mM)
-
Cell-free extract or purified BoxA and BoxB proteins
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, FAD, and NADPH in a cuvette.
-
Add the cell-free extract or purified enzymes to the mixture.
-
Initiate the reaction by adding benzoyl-CoA.
-
Monitor the decrease in absorbance at 365 nm (due to NADPH oxidation) at 37°C using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the benzoyl-CoA epoxidase activity.
Detection of this compound by HPLC-MS
This method allows for the identification and quantification of the key intermediate, this compound.
Sample Preparation:
-
Incubate bacterial cells or cell-free extracts with benzoate.
-
Quench the reaction and extract metabolites using a suitable solvent (e.g., methanol/acetonitrile).
-
Centrifuge to remove cell debris and proteins.
-
Filter the supernatant before analysis.
HPLC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is typically used.
-
Detection: Mass spectrometry in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of this compound.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the compound by analyzing its fragmentation pattern.
Isotope Labeling Studies with 13C-Benzoate and NMR Spectroscopy
This powerful technique provides definitive evidence for the pathway by tracing the flow of labeled carbon atoms from the substrate to the final products.
Protocol:
-
Grow the bacterial culture in a medium containing 13C-labeled benzoate as the sole carbon source.
-
Harvest the cells at different time points and extract the intracellular metabolites.
-
Analyze the extracts using 13C-NMR spectroscopy.
-
Identify the 13C-labeled intermediates and end products of the pathway by their characteristic chemical shifts and coupling patterns. This allows for the reconstruction of the metabolic route.
Visualizing the Pathways and Workflows
Epoxybenzoyl-CoA Pathway
Caption: The enzymatic steps of the epoxybenzoyl-CoA pathway.
Comparison of Benzoate Degradation Strategies
Caption: Overview of the three main benzoate degradation pathways.
Experimental Workflow for Pathway Validation
Caption: A typical experimental workflow for validating the epoxybenzoyl-CoA pathway.
Bacterial Hosts of the Epoxybenzoyl-CoA Pathway
The genes encoding the epoxybenzoyl-CoA pathway, the box genes, have been identified in a range of bacteria, suggesting its wider distribution than initially thought. A database search revealed that approximately 2% of all sequenced bacterial genomes contain the genes for at least BoxB and BoxC.
Experimentally Confirmed or Genomically Implied Bacteria:
-
Aromatoleum evansii (formerly Azoarcus evansii): This is the model organism in which the pathway was extensively studied.
-
Burkholderia xenovorans LB400: This bacterium possesses two homologous and functional copies of the box gene cluster, one on the chromosome and one on a megaplasmid.
-
Thauera aromatica: This versatile bacterium can degrade aromatic compounds both aerobically and anaerobically, and possesses the genes for the epoxybenzoyl-CoA pathway.
-
Comamonas testosteroni
-
Various members of the Proteobacteria phylum
The presence of the epoxybenzoyl-CoA pathway in these diverse bacteria highlights its ecological importance, particularly in environments with fluctuating oxygen levels. Its unique biochemical strategy of using CoA-thioesters and a non-oxygenolytic ring cleavage makes it an intriguing target for further research in bioremediation and biocatalysis.
References
- 1. Structural and Biophysical Characterization of BoxC from Burkholderia xenovorans LB400: A NOVEL RING-CLEAVING ENZYME IN THE CROTONASE SUPERFAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic Benzoyl-Coenzyme A (CoA) Catabolic Pathway in Azoarcus evansii: Conversion of Ring Cleavage Product by 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Benzoyl-CoA Dioxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of benzoyl-CoA dioxygenase, a key enzyme in the aerobic degradation of aromatic compounds. We will delve into its performance with various substrates, compare it with alternative enzymatic systems, and provide detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are focused on aromatic metabolism and bioremediation.
Introduction to Benzoyl-CoA Dioxygenase
Benzoyl-coenzyme A (benzoyl-CoA) is a central intermediate in the microbial degradation of a wide array of aromatic compounds, including pollutants such as benzene, toluene, ethylbenzene, and xylene (BTEX), as well as naturally occurring aromatic molecules.[1][2] While anaerobic pathways for benzoyl-CoA degradation have been extensively studied, aerobic degradation routes offer alternative and often more efficient strategies.
In the bacterium Azoarcus evansii, an aerobic pathway for benzoate (B1203000) metabolism has been identified that proceeds via benzoyl-CoA.[3][4] A pivotal enzyme in this pathway is benzoyl-CoA 2,3-dioxygenase , which catalyzes the initial attack on the aromatic ring. This enzyme system is unique and represents a novel class of dioxygenases.[3]
The benzoyl-CoA 2,3-dioxygenase from Azoarcus evansii is a two-component system:
-
BoxA: A homodimeric 46 kDa iron-sulfur flavoprotein that acts as a reductase.[3]
-
BoxB: A monomeric 55 kDa iron-containing protein that functions as the oxygenase component.[3]
Together, BoxA and BoxB (also referred to as BoxBA) catalyze the following reaction:
Benzoyl-CoA + NADPH + H⁺ + O₂ → 2,3-dihydro-2,3-dihydroxybenzoyl-CoA + NADP⁺ [4][5]
This reaction introduces two hydroxyl groups to the aromatic ring, initiating its destabilization for subsequent cleavage.
Comparative Analysis of Substrate Specificity
A comprehensive quantitative comparison of the substrate specificity of benzoyl-CoA 2,3-dioxygenase with a wide range of substituted benzoyl-CoA analogs is not extensively documented in the currently available literature in the form of a detailed kinetic data table. However, qualitative information and data from related enzymes in the benzoyl-CoA pathway provide valuable insights.
A study on a benzoyl-CoA thioesterase from Azoarcus evansii, also involved in the aerobic benzoate metabolism, revealed that the enzyme exhibited higher activity with mono-substituted derivatives of benzoyl-CoA, with the highest activity observed for 4-hydroxybenzoyl-CoA.[6] Conversely, di-substituted derivatives of benzoyl-CoA were not hydrolyzed by this thioesterase, suggesting that steric hindrance from multiple substitutions may impede substrate binding or catalysis within this pathway.[6] While this data is for a different enzyme, it suggests a potential preference for mono-substituted substrates within the aerobic benzoyl-CoA pathway.
| Substrate (for Benzoyl-CoA Thioesterase) | Relative Activity | Reference |
| Benzoyl-CoA | Hydrolyzed | [6] |
| 2,3-dihydro-2,3-dihydroxybenzoyl-CoA | Hydrolyzed | [6] |
| Mono-substituted Benzoyl-CoA derivatives | Higher activity than benzoyl-CoA | [6] |
| 4-hydroxybenzoyl-CoA | Highest activity | [6] |
| Di-substituted Benzoyl-CoA derivatives | Not hydrolyzed | [6] |
| Phenylacetyl-CoA | Not hydrolyzed | [6] |
| Aliphatic CoA thioesters | Not hydrolyzed | [6] |
Table 1: Substrate Specificity of a Benzoyl-CoA Thioesterase from the Aerobic Benzoate Metabolism Pathway in Azoarcus evansii
Alternative Enzymatic Pathways
The aerobic degradation of aromatic compounds is not limited to the benzoyl-CoA dioxygenase pathway. The classic and more extensively studied pathways typically involve the hydroxylation of the aromatic ring prior to CoA activation, followed by ring cleavage by other types of dioxygenases.
| Enzyme/Pathway | Mechanism | Key Enzymes | Substrates |
| Benzoyl-CoA 2,3-Dioxygenase Pathway | Activation to benzoyl-CoA followed by dioxygenation of the CoA-esterified aromatic ring. | Benzoate-CoA ligase, Benzoyl-CoA 2,3-dioxygenase (BoxAB) | Benzoate and substituted benzoates |
| Classical Aerobic Pathways | Hydroxylation of the aromatic ring followed by ring cleavage. | Monooxygenases, Dioxygenases (e.g., catechol 1,2-dioxygenase, protocatechuate 3,4-dioxygenase) | Benzoate, catechol, protocatechuate, and a wide range of other aromatic compounds |
| Anaerobic Benzoyl-CoA Pathway | Reductive dearomatization of benzoyl-CoA. | Benzoyl-CoA reductase | Benzoyl-CoA and some substituted analogs |
Table 2: Comparison of Benzoyl-CoA Dioxygenase Pathway with Alternative Aromatic Degradation Pathways
The classical aerobic pathways are widespread and have been characterized in numerous bacteria. They utilize a diverse array of mono- and dioxygenases to hydroxylate the aromatic ring, leading to central intermediates like catechol and protocatechuate, which are then cleaved.[5] In contrast, the benzoyl-CoA dioxygenase pathway represents a less common, yet significant, strategy where the aromatic ring is activated with CoA before oxygenolytic attack.
Anaerobic degradation pathways also funnel a variety of aromatic compounds into benzoyl-CoA.[1] However, the subsequent dearomatization is achieved through reduction by enzymes like benzoyl-CoA reductase, a process that is fundamentally different from the oxygen-dependent reaction of benzoyl-CoA dioxygenase.[7]
Experimental Protocols
Expression and Purification of Recombinant Benzoyl-CoA Dioxygenase (BoxA and BoxB)
Detailed protocols for the heterologous expression and purification of BoxA and BoxB from Azoarcus evansii have been established. Typically, the boxA and boxB genes are cloned into expression vectors and introduced into a suitable host, such as Escherichia coli. Purification often involves affinity chromatography (e.g., His-tag) followed by other chromatographic steps like ion exchange and size exclusion chromatography. Due to the presence of iron-sulfur clusters, purification of BoxA is best performed under anaerobic or microaerobic conditions to maintain its activity.
Spectrophotometric Assay for Benzoyl-CoA Dioxygenase Activity
This assay continuously monitors the oxidation of NADPH at 340 nm, which is coupled to the dioxygenation of benzoyl-CoA.
Materials:
-
Purified BoxA and BoxB proteins
-
Benzoyl-CoA (or substituted analog)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, a known concentration of benzoyl-CoA, and NADPH.
-
Initiate the reaction by adding a mixture of purified BoxA and BoxB proteins.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the benzoyl-CoA substrate.
HPLC-Based Assay for Substrate Conversion and Product Identification
This method allows for the direct measurement of substrate consumption and product formation, providing a more detailed analysis of the reaction.
Materials:
-
Purified BoxA and BoxB proteins
-
Benzoyl-CoA (or substituted analog)
-
NADPH
-
Reaction buffer
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Quenching solution (e.g., acetonitrile (B52724) or a strong acid)
-
Standards for the substrate and expected product (if available)
Procedure:
-
Set up the enzymatic reaction as described for the spectrophotometric assay.
-
At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. The mobile phase typically consists of a gradient of acetonitrile and water (with a small amount of acid, e.g., formic acid).
-
Monitor the elution of the substrate and product using a UV detector at a suitable wavelength (e.g., 260 nm for the CoA thioester bond).
-
Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve. This method is particularly useful for identifying the products formed from novel substrates.[8]
Visualizations
References
- 1. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl-CoA 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Benzoyl-coenzyme A thioesterase of Azoarcus evansii: properties and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Functional Analysis of the Complete Epoxybenzoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epoxybenzoyl-CoA pathway with its primary alternative, the classical dioxygenase pathway, for the aerobic degradation of benzoate (B1203000). While direct in vivo quantitative comparisons of metabolic flux and enzyme kinetics are not extensively documented in existing literature, this document synthesizes available data and outlines the experimental methodologies required for such analyses.
Introduction to Aerobic Benzoate Degradation Pathways
Bacteria have evolved distinct strategies for the aerobic catabolism of aromatic compounds like benzoate. Understanding the functional differences between these pathways is crucial for applications in bioremediation, biocatalysis, and drug metabolism research. The two primary aerobic pathways for benzoate degradation are:
-
The Epoxybenzoyl-CoA (Box) Pathway: This more recently discovered pathway is notable for its initial activation of benzoate to benzoyl-CoA, followed by an epoxidation and non-oxygenolytic ring cleavage. It is suggested to be particularly active under microaerobic (low oxygen) conditions.[1][2]
-
The Catechol Dioxygenase Pathway: This is the classical and more extensively studied aerobic pathway. It involves the direct hydroxylation of the aromatic ring by dioxygenases, leading to the formation of catechol, which then undergoes oxygenolytic ring cleavage.[3]
Comparative Overview of Pathway Mechanisms
The fundamental difference between these two pathways lies in their initial strategies for destabilizing the aromatic ring of benzoate.
| Feature | Epoxybenzoyl-CoA (Box) Pathway | Catechol Dioxygenase Pathway |
| Initial Activation | ATP-dependent ligation of Coenzyme A to benzoate, forming benzoyl-CoA. | Direct hydroxylation of the benzoate ring. |
| Key Enzyme (Ring Dearomatization) | Benzoyl-CoA 2,3-epoxidase (BoxAB), a monooxygenase.[4] | Benzoate dioxygenase, followed by a dihydrodiol dehydrogenase to form catechol. |
| Ring Cleavage Mechanism | Hydrolytic (non-oxygenolytic) cleavage of the epoxide ring by 2,3-epoxybenzoyl-CoA dihydrolase (BoxC). | Oxygenolytic cleavage of the catechol ring by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. |
| Key Intermediates | Benzoyl-CoA, this compound, 3,4-dehydroadipyl-CoA semialdehyde.[4] | Catechol, cis,cis-muconate (B1241781) (from ortho-cleavage) or 2-hydroxymuconic semialdehyde (from meta-cleavage). |
| Oxygen Requirement | Appears to be favored under low oxygen conditions.[1][2] | Requires molecular oxygen for both initial hydroxylation and ring cleavage. |
| Host Organisms (Examples) | Azoarcus sp., Aromatoleum aromaticum.[1][2] | Pseudomonas putida, Burkholderia xenovorans. |
Quantitative Performance Comparison (Data Gap)
A direct, quantitative in vivo comparison of the metabolic flux, enzyme kinetics, and biomass/product yields between the epoxybenzoyl-CoA and catechol dioxygenase pathways under identical, controlled conditions is a notable gap in the current scientific literature. While some studies suggest the epoxybenzoyl-CoA pathway is more efficient under low oxygen, precise comparative data is lacking. The following table outlines the key performance metrics that require further investigation.
| Performance Metric | Epoxybenzoyl-CoA Pathway | Catechol Dioxygenase Pathway |
| Metabolic Flux (in vivo) | Data not available | Data available for specific strains like Pseudomonas putida KT2440.[5] |
| Enzyme Kinetics (in vivo) | Data not available | Limited in vivo data; primarily in vitro characterization. |
| Biomass Yield on Benzoate | Data not available | Data available for specific strains. |
| CO₂ Evolution Rate | Data not available | Data available for specific strains. |
| Oxygen Consumption Stoichiometry | Potentially lower due to non-oxygenolytic ring cleavage. | Higher due to two dioxygenase-catalyzed steps. |
Visualizing the Metabolic Pathways
The Complete Epoxybenzoyl-CoA Pathway
Caption: The aerobic epoxybenzoyl-CoA (Box) pathway for benzoate degradation.
The Classical Catechol Dioxygenase Pathway (Ortho-Cleavage)
Caption: The classical aerobic catechol dioxygenase pathway (ortho-cleavage).
Experimental Protocols for In Vivo Functional Analysis
A direct comparative functional analysis would require growing bacterial strains that utilize each pathway (e.g., Azoarcus sp. for the Box pathway and Pseudomonas putida for the dioxygenase pathway) on a benzoate-containing medium under identical and controlled conditions, particularly with respect to oxygen availability.
Experimental Workflow for Comparative Analysis
References
- 1. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Genomic Analysis of the Regulation of Aromatic Metabolism in Betaproteobacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Epoxybenzoyl-CoA: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2,3-Epoxybenzoyl-CoA is paramount. This guide provides essential safety and logistical information, including operational and disposal plans with step-by-step procedures to ensure the safe management of this compound.
Due to its reactive epoxide and thioester functional groups, this compound requires careful handling to mitigate potential health risks and ensure environmental safety. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed protocol for the chemical inactivation (quenching) and final disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The presence of an epoxide ring suggests that the compound may be a skin and eye irritant, and could potentially cause skin sensitization or respiratory irritation. The thioester linkage may result in the release of thiols upon degradation, which are often associated with strong, unpleasant odors.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. An emergency eyewash station and safety shower should be readily accessible.
Chemical Inactivation (Quenching) Protocol
Given the reactive nature of this compound, direct disposal is not recommended. A quenching procedure to open the reactive epoxide ring and hydrolyze the thioester bond is a safer approach. The following protocol utilizes a mild acidic hydrolysis to neutralize the compound's reactivity.
Experimental Protocol for Quenching this compound:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of a mild acid, such as citric acid or a dilute solution of hydrochloric acid (HCl). Also, prepare a neutralizing agent, such as a saturated solution of sodium bicarbonate.
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or tetrahydrofuran) to ensure it is fully solubilized.
-
Quenching Reaction: Slowly add the 1 M mild acid solution to the dissolved this compound solution while stirring. A general rule of thumb is to use a 2 to 5-fold molar excess of the acid relative to the estimated amount of the epoxy compound.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete hydrolysis of the epoxide and thioester. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary, but this should be done with caution in a well-ventilated fume hood.
-
Neutralization: After the reaction is complete, slowly add the sodium bicarbonate solution to neutralize the excess acid. Be cautious as this may cause gas evolution (carbon dioxide). Check the pH of the solution with pH paper to ensure it is near neutral (pH 6-8).
-
Waste Collection: The neutralized solution, now containing the hydrolyzed, less reactive products, should be transferred to a clearly labeled hazardous waste container.
Quantitative Data for Quenching Procedure:
| Parameter | Value |
| Acid Concentration | 1 M (mild acid) |
| Molar Excess of Acid | 2-5 fold |
| Reaction Time | ≥ 2 hours |
| Reaction Temperature | Room Temperature (or 40-50 °C) |
| Final pH | 6-8 |
Final Disposal Procedures
Once the this compound has been chemically inactivated, the resulting waste must be disposed of in accordance with institutional and local regulations for hazardous waste.
-
Waste Labeling: The hazardous waste container holding the quenched solution must be clearly labeled with its contents, including the reaction products (e.g., "Hydrolyzed this compound waste"), the date, and the appropriate hazard symbols.
-
Waste Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain or dispose of it in the regular trash.[1]
Visualizing the Disposal Workflow and Quenching Reaction
To provide a clear overview of the entire process, the following diagrams illustrate the disposal workflow and the chemical inactivation reaction.
Caption: Overall workflow for the proper disposal of this compound.
Caption: Chemical inactivation of this compound via hydrolysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
